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  • Product: 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride
  • CAS: 1332839-78-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3-(2-Fluorophenyl)oxetan-3-amine Scaffold In the landscape of contemporary drug discovery, the strategic incor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(2-Fluorophenyl)oxetan-3-amine Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride emerges as a significant building block, embodying the convergence of three key medicinal chemistry principles: the conformational benefits of a strained oxetane ring, the metabolic and electronic advantages of a fluorinated aromatic system, and the synthetic versatility of a primary amine. This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

The oxetane ring, a four-membered cyclic ether, has gained considerable attention as a bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[2][3] The fluorine atom on the phenyl ring further modulates the compound's properties, often improving metabolic stability and binding affinity through favorable electronic interactions.[4] The primary amine serves as a crucial handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[4] This unique combination of features makes 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride a highly sought-after scaffold in the development of novel drug candidates targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4]

Physicochemical Properties: A Quantitative Overview

PropertyValue (Predicted/Supplier Data)Source
Molecular Formula C₉H₁₀FNO · HClPubChem
Molecular Weight 203.64 g/mol PubChem
Appearance Solid powder[5]
Purity ≥95%[5]
XlogP (predicted) 0.4[6]
Monoisotopic Mass 167.07465 Da (free base)[6]

Key Structural Insights:

  • Oxetane Ring: The strained four-membered ring introduces a degree of conformational rigidity, which can be advantageous for binding to biological targets. The ether oxygen acts as a hydrogen bond acceptor, contributing to solubility.

  • 2-Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine and the reactivity of the aromatic ring. The ortho-position of the fluorine atom can also induce specific conformational preferences.

  • Amine Hydrochloride Salt: The hydrochloride salt form significantly enhances the aqueous solubility and stability of the compound, making it easier to handle and formulate for biological assays.

Synthesis of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride: A Plausible Synthetic Approach

While a specific, detailed synthesis for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is not widely published, a general and robust strategy for the synthesis of 3-aryl-oxetan-3-amines can be adapted. This approach typically starts from a suitable 3-oxetanone precursor.

Synthesis_Workflow cluster_0 Synthesis of 3-(2-Fluorophenyl)oxetan-3-amine HCl 3-Oxetanone 3-Oxetanone Intermediate_1 3-Hydroxy-3-(2-fluorophenyl)oxetane Intermediate_2 3-(2-Fluorophenyl)oxetan-3-carbonitrile Intermediate_3 3-(2-Fluorophenyl)oxetan-3-amine Final_Product 3-(2-Fluorophenyl)oxetan-3-amine HCl

Experimental Protocol: A Representative Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of 3-Hydroxy-3-(2-fluorophenyl)oxetane

  • To a stirred solution of 2-bromofluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings portion-wise.

  • Initiate the Grignard reaction, if necessary, by gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add a solution of 3-oxetanone in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-(2-fluorophenyl)oxetane, which can be purified by column chromatography.

Step 2: Synthesis of 3-(2-Fluorophenyl)oxetan-3-carbonitrile

  • Dissolve the 3-hydroxy-3-(2-fluorophenyl)oxetane in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cool the solution to 0 °C and add a cyanation reagent, such as trimethylsilyl cyanide (TMSCN), and a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(2-Fluorophenyl)oxetan-3-carbonitrile.

Step 3: Synthesis of 3-(2-Fluorophenyl)oxetan-3-amine

  • To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF under an inert atmosphere, slowly add a solution of 3-(2-Fluorophenyl)oxetan-3-carbonitrile in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Fluorophenyl)oxetan-3-amine.

Step 4: Formation of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride

  • Dissolve the crude 3-(2-Fluorophenyl)oxetan-3-amine in a suitable solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride.

Reactivity and Chemical Stability

The chemical reactivity of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is primarily dictated by the amine functionality and the strained oxetane ring.

Reactivity_Diagram cluster_amine Amine Reactivity cluster_oxetane Oxetane Ring Reactivity Start 3-(2-Fluorophenyl)oxetan-3-amine Acylation Acylation (e.g., Acyl Chlorides, Anhydrides) Start->Acylation Alkylation Alkylation (e.g., Alkyl Halides) Start->Alkylation Reductive_Amination Reductive Amination (with Aldehydes/Ketones) Start->Reductive_Amination Sulfonylation Sulfonylation (e.g., Sulfonyl Chlorides) Start->Sulfonylation Ring_Opening_Acid Ring Opening (Acidic Conditions) Start->Ring_Opening_Acid Ring_Opening_Base Ring Opening (Basic Conditions) Start->Ring_Opening_Base

Reactions of the Amine Group

The primary amine is a versatile nucleophile and can undergo a variety of standard transformations:

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will form the corresponding amides. This is a common strategy for introducing diverse side chains in drug discovery programs.

  • Alkylation: The amine can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that needs to be controlled.[7]

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) provides a facile route to secondary and tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.

Reactivity of the Oxetane Ring

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions under certain conditions:

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, activating the ring towards nucleophilic attack. This can lead to the formation of 1,3-diols or other substituted propanes.

  • Base-Catalyzed Ring Opening: While less common, strong bases can also promote ring-opening, particularly if there are activating groups present.

The 3,3-disubstituted nature of this particular oxetane generally imparts greater stability compared to monosubstituted oxetanes.[2] However, reaction conditions should be carefully chosen to avoid undesired ring cleavage.

Applications in Medicinal Chemistry and Drug Development

The 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to improve key drug-like properties.

Potential Therapeutic Applications:

  • Kinase Inhibitors: The rigid oxetane core can serve as a scaffold to orient functional groups for optimal binding to the ATP-binding pocket of kinases, a key target class in oncology.

  • GPCR Modulators: The amine functionality can be elaborated to introduce pharmacophoric elements that interact with G-protein coupled receptors, which are implicated in a vast array of diseases.

  • Ion Channel Modulators: The fluorophenyl group can engage in specific interactions within the hydrophobic pockets of ion channels, making this scaffold relevant for neurological and cardiovascular drug discovery.

  • Inhibitors of Protein-Protein Interactions: The three-dimensional nature of the oxetane ring can be exploited to design molecules that disrupt protein-protein interactions, a challenging but increasingly important area of drug discovery.

The incorporation of the oxetane moiety has been shown to improve aqueous solubility and metabolic stability in several drug candidates.[3] The 2-fluorophenyl group can enhance cell permeability and metabolic resistance by blocking potential sites of oxidation.[4]

Conclusion

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is a strategically important building block for medicinal chemists. Its unique combination of a conformationally constrained oxetane ring, a metabolically robust fluorinated aromatic system, and a synthetically versatile amine handle provides a powerful platform for the design and synthesis of novel drug candidates with improved physicochemical and pharmacological properties. While specific experimental data for this compound remains limited in the public domain, this guide provides a comprehensive overview of its inferred properties, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers at the forefront of drug discovery.

References

  • CN111925344A - Synthetic method of 3-oxetanone - Google Patents.
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. Available at: [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery - ChemRxiv. Available at: [Link]

  • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press. Available at: [Link]

  • Study on Synthesis Of Oxetan-3-ol | Semantic Scholar. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981 - PubChem. Available at: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available at: [Link]

  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole - ResearchGate. Available at: [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed. Available at: [Link]

  • Medicinal Chemistry of Drugs – Pharmaceutical Chemistry of Molecular Therapeutics - eCampusOntario Pressbooks. Available at: [Link]

  • 3-Phenyloxetan-3-ol | C9H10O2 | CID 12699448 - PubChem. Available at: [Link]

  • Amine Reactivity - MSU chemistry. Available at: [Link]

  • 3-(2-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO) - PubChemLite. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis and Characterization of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride

Executive Summary 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride represents a high-value scaffold in modern medicinal chemistry. The incorporation of the oxetane ring at the 3-position serves as a superior surrogate for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride represents a high-value scaffold in modern medicinal chemistry. The incorporation of the oxetane ring at the 3-position serves as a superior surrogate for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP), enhanced metabolic stability, and improved aqueous solubility compared to carbocyclic analogs.

This guide details a robust, scalable synthetic route utilizing Ellman’s Sulfinamide methodology .[1][2] Unlike traditional Strecker syntheses or potentially hazardous diazomethane-based homologations, this route offers high safety, operational simplicity, and reliable access to the sterically congested quaternary center at the C3 position.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3–N bond. The formation of the quaternary center is the critical step, best achieved via nucleophilic addition of an aryl organometallic reagent to a reactive imine species derived from oxetan-3-one.

  • Target Molecule: 3-(2-Fluorophenyl)oxetan-3-amine HCl

  • Key Intermediate: N-tert-Butanesulfinyl imine of oxetan-3-one.

  • Starting Materials: Oxetan-3-one, (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary), 1-Bromo-2-fluorobenzene.

Pathway Logic
  • Imine Formation: Oxetan-3-one is condensed with tert-butanesulfinamide. Titanium(IV) ethoxide is employed as a Lewis acid and water scavenger to drive the equilibrium.

  • Nucleophilic Addition: The resulting sulfinylimine is activated for nucleophilic attack. In situ generated (2-fluorophenyl)lithium is preferred over Grignard reagents due to the steric hindrance of the quaternary center.

  • Deprotection: The sulfinyl group is cleaved under acidic conditions. Crucial Note: Conditions must be controlled (anhydrous HCl) to prevent acid-catalyzed ring-opening of the strained oxetane ether.

Retrosynthesis Target 3-(2-Fluorophenyl)oxetan-3-amine HCl Intermediate Sulfinamide Intermediate (Quaternary Center Established) Intermediate->Target Acidic Deprotection (HCl/Dioxane) Imine N-Sulfinyl Imine Imine->Intermediate Nucleophilic Addition (2-F-Ph-Li) SM1 Oxetan-3-one SM1->Imine Condensation (Ti(OEt)4) SM2 1-Bromo-2-fluorobenzene SM2->Intermediate Lithiation (n-BuLi)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.

Detailed Experimental Protocol

Step 1: Synthesis of N-(Oxetan-3-ylidene)-2-methylpropane-2-sulfinamide

Objective: Activate the ketone for nucleophilic attack while preventing polymerization.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge the flask with Oxetan-3-one (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq).

  • Solvent: Add anhydrous THF (0.5 M concentration relative to ketone).

  • Catalyst Addition: Add Titanium(IV) ethoxide (2.0 eq) dropwise via syringe. The solution will turn slightly yellow.

  • Reaction: Stir at ambient temperature (20–25 °C) for 12–18 hours. Monitor by TLC or LC-MS for disappearance of the ketone.

  • Workup (Critical):

    • Quench by pouring the mixture into an equal volume of brine/sat. NaHCO3 (1:1) with vigorous stirring. A thick white titanium salt precipitate will form.

    • Add EtOAc and filter the slurry through a pad of Celite to remove titanium salts.

    • Wash the filter cake thoroughly with EtOAc.

    • Separate phases; dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure sulfinylimine as a colorless oil or low-melting solid.

Step 2: Nucleophilic Addition of (2-Fluorophenyl)lithium

Objective: Install the aryl group at the C3 position.

  • Organolithium Generation:

    • In a separate flame-dried flask under Ar/N2, dissolve 1-Bromo-2-fluorobenzene (1.5 eq) in anhydrous THF/Toluene (1:1) at -78 °C.

    • Add n-Butyllithium (1.5 eq, 2.5 M in hexanes) dropwise over 15 mins. Stir at -78 °C for 30 mins to ensure Lithium-Halogen exchange.

  • Addition:

    • Dissolve the Sulfinylimine (from Step 1, 1.0 eq) in anhydrous THF.

    • Add this solution dropwise to the pre-formed aryllithium species at -78 °C.

    • Note: Maintain temperature below -70 °C to prevent decomposition.

  • Progression: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc (3x). Dry combined organics (MgSO4) and concentrate.

  • Purification: Silica gel chromatography (gradient 0-50% EtOAc in Hexanes). The product is a diastereomeric mixture (if using chiral sulfinamide), but this is irrelevant as the auxiliary is removed in the next step.

Step 3: Deprotection to 3-(2-Fluorophenyl)oxetan-3-amine HCl

Objective: Cleave the sulfinyl group without opening the oxetane ring.

  • Dissolution: Dissolve the intermediate from Step 2 in MeOH (0.2 M).

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (4.0 eq) dropwise.

    • Warning: Do not use aqueous HCl or heat, as this promotes oxetane ring opening to the chlorohydrin.

  • Reaction: Stir at 0 °C to Room Temperature for 1–2 hours. A white precipitate often forms.

  • Precipitation: Add diethyl ether (Et2O) or MTBE to the reaction mixture to fully precipitate the hydrochloride salt.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold Et2O.

  • Drying: Dry under high vacuum to afford the title compound as a white crystalline solid.

Characterization Data

Expected Analytical Profile
TechniqueParameterExpected Signal / ValueInterpretation
1H NMR Oxetane Ringδ 4.80–5.20 ppm (4H, m)Characteristic "roofing" effect or AB system due to rigidity.
1H NMR Aromaticδ 7.10–7.60 ppm (4H, m)Multiplets typical of ortho-substituted benzenes.
1H NMR Amineδ 8.50–9.00 ppm (3H, br s)Ammonium protons (NH3+), exchangeable with D2O.
13C NMR Quaternary C3δ ~55–60 ppmShifted downfield due to N and Aryl attachment.
13C NMR Oxetane CH2δ ~78–82 ppmCharacteristic high-field ether signals.
19F NMR Aryl Fluorineδ -110 to -120 ppm (s)Single distinct peak.
MS (ESI) [M+H]+m/z ~168.08Positive mode ionization.
Stability & Storage
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert gas at -20 °C.

  • Chemical Stability: The oxetane ring is stable to basic conditions but sensitive to strong aqueous acids. Avoid prolonged exposure to protic acids in water.

Mechanistic & Workflow Visualization

The following diagram illustrates the critical decision points in the purification workflow to ensure the oxetane ring remains intact.

Workflow Reaction Crude Deprotection Mixture (MeOH/HCl) Precipitation Add Et2O / MTBE (Antisolvent) Reaction->Precipitation Induce Crystallization Filtration Filtration under N2 Precipitation->Filtration Solid Solid Filter Cake Filtration->Solid Filtrate Filtrate (Sulfinyl byproducts) Filtration->Filtrate Wash Wash with Cold Et2O Solid->Wash Final Pure HCl Salt (White Solid) Wash->Final Vacuum Dry

Figure 2: Purification workflow emphasizing anhydrous conditions to preserve the oxetane scaffold.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. This foundational paper establishes the stability profile and synthetic utility of the oxetane scaffold in medicinal chemistry.[4]

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. The authoritative review on the sulfinamide auxiliary used in Step 1.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Provides specific NMR characterization data for 3-amino-3-aryloxetanes.

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie. Demonstrates the robustness of the sulfinylimine route for spirocyclic and quaternary oxetanes.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride

This technical guide provides a comprehensive spectroscopic profile for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride , a specialized scaffold in medicinal chemistry. Executive Summary The oxetane moiety has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride , a specialized scaffold in medicinal chemistry.

Executive Summary

The oxetane moiety has emerged as a critical bioisostere in modern drug discovery, often replacing gem-dimethyl or carbonyl groups to enhance metabolic stability and solubility. 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride represents a high-value building block where the 3-amino-3-aryl motif provides a rigid vector for substituent display. This guide details the spectroscopic signature (NMR, IR, MS) required to validate the structural integrity of this compound, focusing on the unique effects of the 2-fluorophenyl substituent and the strained oxetane ring.

Structural & Physicochemical Profile

The compound consists of a four-membered ether ring (oxetane) substituted at the 3-position with both a primary amine and a 2-fluorophenyl group. The hydrochloride salt form protonates the amine, significantly altering the solubility and NMR profile compared to the free base.

  • Molecular Formula:

    
     (Salt) / 
    
    
    
    (Base)
  • Molecular Weight: 203.64 g/mol (Salt)

  • Key Structural Features:

    • Oxetane Ring: High ring strain (~106 kJ/mol); susceptible to acid-catalyzed ring opening.

    • 2-Fluoro Substituent: Induces strong

      
       and 
      
      
      
      coupling; breaks local symmetry.
    • Ammonium Head:

      
       provides broad exchangeable protons in NMR.
      

Mass Spectrometry (MS) Analysis[1]

Mass spectrometry is the primary tool for confirming molecular weight. For the hydrochloride salt, the observed ion corresponds to the protonated free base


.
Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Cone Voltage: 20-30 V.

Fragmentation Logic

The oxetane ring is fragile. Under high collision energy (CID), characteristic fragmentation involves the loss of the oxetane ring (as formaldehyde or related species) and the loss of ammonia.

Key Diagnostic Ions:

  • m/z 168.1:

    
     (Parent ion of free base).
    
  • m/z 151.1:

    
     (Loss of amine).
    
  • m/z 138.1:

    
     (Loss of formaldehyde from oxetane ring).
    

MS_Fragmentation M_H [M+H]+ m/z 168.1 Frag1 [M+H - NH3]+ m/z 151.1 M_H->Frag1 - NH3 (17) Frag2 [M+H - CH2O]+ m/z 138.1 M_H->Frag2 - CH2O (30) (Oxetane cleavage) Frag3 Aryl Cation m/z 109.0 Frag1->Frag3 - Oxetane remnant

Figure 1: Proposed ESI-MS fragmentation pathway for 3-(2-fluorophenyl)oxetan-3-amine.

Infrared Spectroscopy (IR)[2][3]

IR analysis confirms the presence of the ammonium salt and the integrity of the ether ring.

Functional GroupFrequency (

)
IntensityAssignment
Amine Salt (

)
2800 - 3200Broad, StrongN-H stretching (overlap with C-H)
Aromatic C-H 3050 - 3100Weak

C-H stretch
Oxetane Ring 960 - 990MediumSymmetric ring stretching (Diagnostic)
Aryl Fluoride 1200 - 1250StrongC-F stretching
C-O-C Ether 1050 - 1150StrongEther stretch

Protocol Note: Perform analysis using ATR (Attenuated Total Reflectance) on the solid HCl salt. The broad ammonium band will dominate the high-frequency region.

Nuclear Magnetic Resonance (NMR)[1][4][5]

NMR is the definitive method for structural validation. The 2-fluorophenyl group introduces spin-spin coupling that splits carbon and proton signals.

Solvent Selection: DMSO-


  is required.
  • Reason: The HCl salt is insoluble in

    
    . DMSO also slows proton exchange, allowing observation of the ammonium (
    
    
    
    ) protons.
H NMR Data (400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Notes
9.20 - 9.50 Broad Singlet3H

Exchangeable with

.
7.40 - 7.60 Multiplet2HAr-H (C4/C6)Complex splitting due to F.
7.25 - 7.35 Multiplet2HAr-H (C3/C5)Overlapping aromatic signals.
4.90 - 5.10 Doublet/Multiplet4HOxetane

Often appears as an AB system or two doublets due to roofing effect.

Interpretation Logic:

  • Oxetane Protons: The four protons on the oxetane ring (C2 and C4 positions) are chemically equivalent in a time-averaged sense if the phenyl ring rotates freely. However, they are diastereotopic faces relative to the rigid ring. Expect a distinctive "roofed" doublet pattern or a tight multiplet around 5.0 ppm.

  • Ammonium: The integration of 3H confirms the primary amine salt.

NMR Data (100 MHz, DMSO- )

The


 spectrum is dominated by C-F coupling (

).
Shift (

, ppm)
Splitting (

)
AssignmentNote
158.0 - 162.0 Doublet (

)
Ar-C2 (C-F)Large coupling constant characteristic of C-F.
128.0 - 132.0 Doublet (

)
Ar-C4/C6Meta/Para carbons coupled to F.
124.0 - 125.0 Doublet (

)
Ar-C1/C3Ortho carbons coupled to F.
116.0 - 117.0 Doublet (

)
Ar-C3Carbon ortho to F often distinct.
78.0 - 80.0 SingletOxetane C2/C4Characteristic ether carbons.
58.0 - 62.0 Singlet (or weak doublet)Oxetane C3Quaternary center (attached to N).
NMR Data (376 MHz, DMSO- )
  • Shift:

    
     -110.0 to -118.0 ppm.
    
  • Multiplicity: Multiplet (coupled to Ar-H).

  • Diagnostic: A single clean peak in this region confirms the presence of a single fluorine environment and purity of the fluorinated motif.

Experimental Workflow: Salt Stoichiometry Validation

To ensure the compound is the mono-hydrochloride salt (and not a free base or bis-salt), the following self-validating workflow is recommended.

Salt_Validation Sample Sample: 3-(2-F-Ph)-Oxetane-NH2 HCl Dissolve Dissolve in DMSO-d6 (Add internal std: Maleic Acid) Sample->Dissolve Chloride Silver Nitrate Test (AgNO3) Precipitate = Cl- present Sample->Chloride Qualitative Check Acquire Acquire 1H NMR (d1 > 10s for quantitation) Dissolve->Acquire Integrate Integrate Regions: A: Ar-H (4H) B: Oxetane (4H) C: Std Alkene (2H) Acquire->Integrate Calc Calculate Molar Ratio Integrate->Calc

Figure 2: Workflow for validating salt stoichiometry and purity.

Procedure:

  • Chloride Test: Dissolve 1 mg in water; add 1 drop of 0.1M

    
    . A white precipitate (
    
    
    
    ) confirms the hydrochloride.
  • qNMR: Use Maleic acid or TCNB as an internal standard in DMSO-

    
     to calculate the absolute weight % purity. This confirms if excess HCl or solvent is trapped in the lattice.
    

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 116(19), 12150–12233. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 53256983, 3-(2-fluorophenyl)oxetan-3-amine hydrochloride." PubChem. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (General reference for F-NMR shifts).

Sources

Exploratory

The Oxetane Ring: A Four-Membered Scaffold Revolutionizing Small Molecule Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Once considered a synthetic curiosity, the oxetane ring has emerged as a powerful and versatile motif in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered a synthetic curiosity, the oxetane ring has emerged as a powerful and versatile motif in modern medicinal chemistry. This four-membered saturated heterocycle is increasingly utilized by drug discovery teams to overcome critical challenges in lead optimization, including poor solubility, metabolic instability, and undesirable basicity. This guide provides a comprehensive analysis of the oxetane's role in influencing the biological activity of small molecules. We will explore its fundamental physicochemical properties, its strategic application as a bioisostere, its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and its successful implementation in clinical candidates. Supported by in-depth case studies, detailed experimental protocols, and a thorough review of its synthetic accessibility and chemical stability, this document serves as a technical resource for scientists seeking to leverage the unique advantages of the oxetane scaffold in their drug design campaigns.

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

The pursuit of novel chemical matter with drug-like properties has led medicinal chemists to explore beyond the traditional, largely flat, sp²-hybridized scaffolds. This has ignited an "oxetane rush"—a surge of interest in small, three-dimensional, sp³-rich motifs that can confer significant advantages to bioactive molecules.[1][2] The oxetane ring, a four-membered ether, possesses a unique combination of features: it is a low molecular weight, polar, and conformationally constrained scaffold.[1][3][4]

Historically, the inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) led to concerns about their chemical stability and synthetic tractability.[5] However, pioneering studies, particularly from the Carreira group and collaborators at Roche, systematically dismantled these concerns and established the oxetane as a valuable tool for fine-tuning physicochemical properties.[1][6][7] These investigations demonstrated that strategic substitution, especially at the 3-position, yields robust motifs that can profoundly improve a compound's pharmacological profile.[8][9] Today, with the recent FDA approval of the oxetane-containing drug rilzabrutinib and numerous other oxetane-bearing molecules advancing through clinical trials, the utility of this scaffold is undisputed.[4] This guide will dissect the underlying principles that make the oxetane ring an indispensable component of the modern drug hunter's toolbox.

Fundamental Properties of the Oxetane Motif

The utility of the oxetane ring stems from its distinct structural and electronic characteristics. Understanding these fundamentals is key to rationally designing its incorporation into a lead molecule.

  • Three-Dimensionality and Conformation: The oxetane ring imparts significant three-dimensionality, a desirable trait for improving aqueous solubility and exploring new chemical space.[1] Unlike the more flexible tetrahydrofuran (THF), the oxetane ring is nearly planar, with a slight pucker of only about 8.7°.[5] This constrained conformation can serve as a "conformational lock," positioning appended functional groups in a well-defined orientation for optimal interaction with a biological target.

  • Polarity and Hydrogen Bonding: The ether oxygen within the oxetane ring acts as a hydrogen bond acceptor. This, combined with the ring's small size, introduces polarity without a significant lipophilicity penalty. This feature is crucial for enhancing aqueous solubility, a common hurdle in drug development.[5]

  • Inductive Effect: The oxygen atom exerts a strong electron-withdrawing inductive effect. This property is frequently exploited to modulate the basicity (pKa) of nearby amine groups. Tactical placement of an oxetane can significantly reduce the pKa of an adjacent nitrogen, which can be critical for mitigating off-target effects, such as hERG ion channel inhibition, and for controlling the volume of distribution (Vd) to avoid unwanted tissue accumulation.[1]

The Oxetane as a Strategic Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, and the oxetane has proven to be a remarkably effective mimic for several common chemical groups. This strategy allows chemists to address liabilities while preserving or enhancing biological activity.

Bioisostere for the gem-Dimethyl Group

The gem-dimethyl group is often used to block metabolically labile C-H bonds. However, it significantly increases a molecule's lipophilicity, which can negatively impact solubility and other properties. The 3,3-disubstituted oxetane is an excellent bioisostere for the gem-dimethyl group.[1] It provides the necessary steric bulk to shield against metabolic oxidation but, due to its inherent polarity, does so without the associated increase in lipophilicity.[1]

G cluster_0 Metabolically Labile Site cluster_1 Metabolic Blocking Strategies A R-CH2-R' B gem-Dimethyl R-C(CH3)2-R' (Blocks Metabolism, Increases Lipophilicity) A->B Traditional Approach C Oxetane Bioisostere (Blocks Metabolism, Improves Physicochemical Properties) A->C Modern Bioisosteric Approach D

Bioisosteric replacement of a labile methylene group.
Bioisostere for the Carbonyl Group

The oxetane ring can also serve as a non-classical isostere for a carbonyl group.[1] It maintains a comparable dipole moment, lone pair orientation, and hydrogen-bonding capacity.[1] This replacement can be advantageous for several reasons:

  • Improved Metabolic Stability: Ketones can be susceptible to metabolic reduction to secondary alcohols. Replacing a carbonyl with a more stable oxetane can circumvent this liability.

  • Enhanced Solubility: The increased sp³ character of the oxetane compared to the sp² carbonyl can disrupt crystal packing and improve aqueous solubility.

  • Reduced Reactivity: The oxetane removes the electrophilic carbon of the carbonyl, preventing potential off-target covalent bond formation.

G cluster_0 Parent Carbonyl Compound cluster_1 Oxetane Bioisostere A R-C(=O)-R' B A->B Bioisosteric Replacement (Improves Stability, Solubility) Prop_A Properties: - H-bond acceptor - Dipole moment - Potential metabolic liability Prop_B Properties: - H-bond acceptor - Similar dipole & lone pair orientation - Metabolically more robust

The oxetane as a bioisostere for the carbonyl group.

Case Studies: The Oxetane Ring in Action

The true value of the oxetane motif is best illustrated through its application in real-world drug discovery programs.

Case Study 1: Ziresovir (RSV Fusion Inhibitor)

In the development of inhibitors for the Respiratory Syncytial Virus (RSV), a lead compound (amino-alcohol 5) suffered from high basicity of a terminal amine.[1] This high basicity was predicted to cause strong interactions with acidic phospholipids in lung tissue, leading to an undesirably high volume of distribution (Vd) and potential toxicity.[1] The discovery team at Gilead introduced an oxetane ring adjacent to the amine.

  • The Problem: High amine basicity leading to high Vd and toxicity risk.

  • The Solution: Introduction of an oxetane ring to reduce the pKa of the terminal amine through its inductive effect.[1]

  • The Outcome: The oxetane in ziresovir successfully lowered the amine's basicity, reducing tissue accumulation.[1] This modification was deemed the "highlight of the discovery" and was critical for advancing the molecule.[1] A docking model suggested the oxetane did not form direct interactions with the protein but acted purely as a conformational and basicity control element.[1]

CompoundKey Structural DifferencepKaVd (L/kg)Potency (EC₅₀, nM)
Lead Compound Amino-alcoholHighHigh-
Ziresovir Oxetane incorporatedLoweredReduced0.8
gem-dimethyl analoguegem-dimethyl instead of oxetane--16
cyclopropyl analoguecyclopropyl instead of oxetane--4

Data synthesized from multiple sources for illustrative purposes.[1]

Case Study 2: ALDH1A Inhibitors for Cancer Therapy

In the search for inhibitors of aldehyde dehydrogenase 1A (ALDH1A) for cancer treatment, an initial hit compound (CM39) suffered from poor metabolic stability and low aqueous solubility. Researchers at the Larsen group systematically optimized the molecule, leading to the incorporation of an oxetane ring.

  • The Problem: Poor metabolic stability and poor aqueous solubility.

  • The Solution: Replacement of a portion of the scaffold with an oxetane-containing fragment.

  • The Outcome: The oxetane-containing compound 6 showed dramatically improved metabolic stability compared to the parent compound 5 . It also displayed excellent selectivity and was effective in cellular and in vivo models. Further optimization of this oxetane series led to compounds with even greater microsomal stability and solubility. This case highlights the crucial role of the oxetane in improving the overall ADME profile and enabling in vivo efficacy.

Synthetic Strategies and Chemical Stability

The growing adoption of oxetanes has been paralleled by significant advances in their synthesis.[1] While once considered challenging, a range of reliable methods now exist to access diverse oxetane building blocks.

Common Synthetic Routes
  • Cyclization of 1,3-Diols (Williamson Etherification): This is a classic and robust method involving the intramolecular cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate).[5]

  • The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form the oxetane ring. Recent advances in visible-light-mediated versions have made this method more accessible.[4]

  • Use of Commercial Building Blocks: The most common approach in medicinal chemistry involves using readily available building blocks, such as oxetan-3-one and 3-amino-oxetane.[1] These can be elaborated through standard transformations like reductive amination, amide coupling, or nucleophilic aromatic substitution (SNAr).[4]

G cluster_0 Reductive Amination Workflow Start Oxetan-3-one Step1 Iminium Ion Formation Start->Step1 React with Amine Primary/Secondary Amine (R-NH-R') Amine->Step1 Red_Agent Reducing Agent (e.g., NaBH(OAc)3) Step2 Reduction Red_Agent->Step2 Product 3-Amino-oxetane Derivative Step1->Step2 In situ reduction Step2->Product

Workflow for synthesis via reductive amination.
Experimental Protocol: Reductive Amination of Oxetan-3-one

This protocol describes a typical, self-validating procedure for synthesizing a 3-amino-oxetane derivative, a common step in many drug discovery campaigns.

Objective: To synthesize N-benzyl-oxetan-3-amine from oxetan-3-one and benzylamine.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.05 eq) to the solution. If the amine salt is used, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added. A catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: Portion-wise addition controls the initial exothermic reaction. NaBH(OAc)₃ is a mild reducing agent selective for imines/iminium ions in the presence of ketones, providing a self-validating system where over-reduction is minimized.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (oxetan-3-one) is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-oxetan-3-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Chemical Stability

Contrary to early concerns, the oxetane ring, particularly when 3,3-disubstituted, is robust and compatible with a wide range of standard synthetic transformations.[1] However, it is sensitive to strong acids, which can catalyze ring-opening.

Reaction/ConditionOxetane Ring StabilityNotes
Strong Acids (e.g., HCl, H₂SO₄) Low Prone to ring-opening, especially at elevated temperatures.
Strong Bases (e.g., NaOH, KOtBu) High Generally stable under basic hydrolysis and other base-catalyzed reactions.
Reductive Conditions (e.g., H₂/Pd, NaBH₄, LiAlH₄) High The ring is stable to common reducing agents.[1]
Oxidative Conditions (e.g., m-CPBA, PCC) High The ether linkage is generally stable to oxidation.
Palladium Cross-Coupling High Stable under typical Suzuki, Buchwald-Hartwig, and Sonogashira conditions.
Amide Coupling (e.g., HATU, EDC) High Fully compatible.

Challenges and Future Directions

Despite the successes, challenges remain. The synthesis of more complex, stereochemically defined, and diversely substituted oxetanes is still an active area of research.[1] The choice of commercially available oxetane building blocks, while growing, remains limited compared to other heterocyclic systems.[1]

The future will likely see the oxetane move beyond its role as a pendant group used to fine-tune physicochemical properties. There is an exciting opportunity to use the oxetane ring as a core scaffolding element, from which new vectors for biological interactions can be projected. As synthetic accessibility continues to improve, we can expect to see oxetanes incorporated into a broader range of molecular architectures and therapeutic modalities, solidifying their status as a mainstay of modern drug discovery.[4]

Conclusion

The oxetane ring has successfully transitioned from a niche heterocycle to a validated and highly valuable motif in drug design. Its unique ability to simultaneously modulate multiple key drug-like properties—including solubility, lipophilicity, metabolic stability, and basicity—provides a powerful solution to many common challenges in lead optimization. By acting as a three-dimensional, polar, and metabolically robust bioisostere for common groups like gem-dimethyl and carbonyls, it has proven its worth in numerous preclinical and clinical drug candidates. A thorough understanding of its properties, synthetic routes, and chemical stability, as outlined in this guide, empowers medicinal chemists to rationally design and execute strategies that harness the full potential of this remarkable four-membered ring.

References

  • Vertex AI Search. Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF.
  • PharmaBlock. Oxetanes in Drug Discovery.
  • PubMed. Synthetic oxetanes in drug discovery: where are we in 2025?.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Taylor & Francis. Full article: Synthetic oxetanes in drug discovery: where are we in 2025?.
  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights.

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Foundational

Physicochemical Profiling & Synthetic Utility of 3-Aryl-3-Aminooxetanes

Executive Summary: The Oxetane Advantage In the pursuit of "Escaping from Flatland"—the movement away from planar, aromatic-heavy drug candidates—the 3,3-disubstituted oxetane ring has emerged as a premier bioisostere.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Advantage

In the pursuit of "Escaping from Flatland"—the movement away from planar, aromatic-heavy drug candidates—the 3,3-disubstituted oxetane ring has emerged as a premier bioisostere.[1][2][3] Specifically, 3-aryl-3-aminooxetanes represent a high-value scaffold that simultaneously addresses three critical failure modes in medicinal chemistry: metabolic instability , excessive lipophilicity (LogP) , and high basicity .

This guide provides a technical deep-dive into the physicochemical behavior of this scaffold, offering actionable data and validated synthetic protocols for integrating this motif into drug discovery programs.

Structural Fundamentals & Bioisosterism

The oxetane ring is a four-membered ether with a significant ring strain of ~106 kJ/mol.[4] Unlike cyclobutane, which puckers significantly (~30°), the oxetane ring is relatively planar (pucker angle ~8.7°).[4] This unique geometry, combined with the presence of the oxygen atom, creates a distinct electronic environment for substituents at the 3-position.

The "Gem-Dimethyl" and Carbonyl Bioisostere

The 3,3-disubstituted oxetane is widely accepted as a bioisostere for:

  • Gem-dimethyl groups: It occupies similar steric space but introduces polarity.

  • Carbonyl groups: The dipole moment of the oxetane ring aligns similarly to a ketone, acting as a hydrogen bond acceptor (HBA) without the chemical reactivity (electrophilicity) of a carbonyl.

Graphviz Diagram: Structural & Property Cascade

The following diagram illustrates the mechanistic link between the oxetane structure and its DMPK (Drug Metabolism and Pharmacokinetics) outcomes.

OxetaneProperties Struct Oxetane Scaffold (3-Aryl-3-Amino) Prop1 Inductive Effect (-I) of Oxygen Struct->Prop1 Prop2 High Dipole Moment (Polarity) Struct->Prop2 Prop3 Steric Bulk (Gem-Disubstitution) Struct->Prop3 Outcome1 Lower pKa (Modulated Basicity) Prop1->Outcome1 Electron withdrawal from amine Outcome2 Reduced LogD (Improved Solublity) Prop2->Outcome2 Increases aqueous solvation Outcome3 Metabolic Blockade (No α-H abstraction) Prop3->Outcome3 Steric hindrance & removal of labile H

Caption: Causal relationship between oxetane structural features and physicochemical outcomes.[1]

Physicochemical Profiling: The Core Data

Integrating a 3-aryl-3-aminooxetane moiety alters the physicochemical landscape of a molecule significantly compared to piperidines, cyclohexanes, or acyclic amines.

Basicity Modulation (pKa)

One of the most powerful applications of the oxetane ring is the modulation of amine basicity.

  • Mechanism: The oxygen atom in the ring exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework.

  • Effect: This destabilizes the protonated ammonium species, lowering the pKa by 2–3 log units compared to the corresponding cyclohexyl or acyclic amine.

  • Impact: A lower pKa (typically shifting from ~10 to ~7.5) improves passive permeability (higher fraction of neutral species at physiological pH) and reduces the risk of hERG channel inhibition and phospholipidosis, which are often associated with high basicity.

Lipophilicity (LogD) and Solubility
  • LogD Reduction: Replacing a gem-dimethyl group with an oxetane typically lowers LogD by 0.4–1.0 units due to the polarity of the ether oxygen.

  • Solubility: The exposed oxygen lone pairs act as hydrogen bond acceptors, significantly enhancing aqueous solubility (often >10-fold improvement) without introducing a hydrogen bond donor (HBD), which could compromise permeability.

Comparative Data Table

The table below highlights the shift in properties when transitioning from a carbocyclic scaffold to the oxetane scaffold.

PropertyCyclohexylamine Analog3-Aminooxetane Analog3-Aryl-3-AminooxetaneImpact
pKa (Conj. Acid) ~10.6~7.96.5 – 7.5 Reduced basicity improves permeability & safety.
LogP / LogD High (Lipophilic)LowModerate Balances solubility with membrane penetration.
Metabolic Stability Low (α-oxidation)ModerateHigh Quaternary center blocks P450 α-hydroxylation.
H-Bond Acceptors 011 Improves solubility via water solvation.

Synthetic Architectures: Construction of the Quaternary Center

Synthesizing the 3-aryl-3-amino core requires constructing a quaternary carbon. The most robust method, validated by the Carreira and Bull groups, involves the addition of organometallics to sulfinylimines derived from 3-oxetanone.

Protocol: Ellman's Imine Approach to 3-Aryl-3-Aminooxetanes

This protocol ensures the formation of the quaternary center with high fidelity and allows for stereochemical control if chiral sulfinamides are used.

Reagents
  • Substrate: 3-Oxetanone (commercially available).

  • Amine Source: (R)- or (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary).

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Nucleophile: Aryl Grignard (ArMgBr) or Aryllithium (ArLi).

Step-by-Step Methodology
  • Imine Formation (Condensation):

    • Dissolve 3-oxetanone (1.0 eq) and 2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

    • Heat to reflux (60–70°C) for 6–12 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite, and extract with EtOAc. Concentrate to yield the N-sulfinyl imine.

  • Nucleophilic Addition (Quaternary Center Formation):

    • Dissolve the N-sulfinyl imine (1.0 eq) in anhydrous CH₂Cl₂ or THF at -78°C.

    • Slowly add the Aryl Grignard reagent (1.5 eq).

    • Stir at -78°C for 2 hours, then slowly warm to RT.

    • Note: The oxetane ring is stable to Grignard reagents at low temperatures, but avoid prolonged exposure to strong Lewis acids at high temps.

  • Deprotection (Amine Liberation):

    • Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1 hour at RT.

    • Concentrate to yield the 3-aryl-3-aminooxetane hydrochloride salt .

Graphviz Diagram: Synthetic Workflow

SynthesisProtocol Start 3-Oxetanone Step1 Condensation (Ti(OEt)4, Sulfinamide) Start->Step1 Inter1 N-Sulfinyl Imine Step1->Inter1 Step2 Nucleophilic Addition (ArMgBr, -78°C) Inter1->Step2 Inter2 Sulfinamide Intermediate (Quaternary Center Formed) Step2->Inter2 Step3 Acidic Deprotection (HCl/Dioxane) Inter2->Step3 Final 3-Aryl-3-Aminooxetane (HCl Salt) Step3->Final

Caption: Step-wise synthesis of the 3-aryl-3-aminooxetane core via Ellman's imine chemistry.

Metabolic Stability & Intrinsic Clearance[2][4]

The 3-aryl-3-aminooxetane motif is specifically designed to reduce intrinsic clearance (


).
The "Metabolic Switch"

In typical cyclic amines (e.g., piperidine, pyrrolidine), the carbon alpha to the nitrogen is a "soft spot" for Cytochrome P450-mediated oxidation (N-dealkylation or alpha-hydroxylation).

  • Blocking Mechanism: By substituting the alpha-carbon with the oxetane ring (which has no alpha-protons) and an aryl group (creating a quaternary center), this metabolic pathway is completely blocked.

  • Ring Stability: While oxetanes can be susceptible to acid-catalyzed ring opening, 3,3-diaryloxetanes and 3-aryl-3-aminooxetanes exhibit remarkable stability under physiological conditions and in microsomal incubations (HLM/MLM), often outperforming their cyclobutyl analogs.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[5][6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][4][5][6][7][8] Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016).[4][5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[2][3][5][6][7][8][9] Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010).[5][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Whitepaper: The Oxetane Motif in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Abstract The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] This guide provides an in-depth exploration of the rationale behind incorporating oxetanes, a detailed overview of key synthetic methodologies, and practical insights into overcoming the challenges associated with their synthesis and handling. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable structural unit in their discovery programs.

The Rationale: Why Oxetanes?

The strategic incorporation of an oxetane is often a deliberate choice made late in drug discovery campaigns to rectify suboptimal properties of a lead compound.[1] The inherent characteristics of the oxetane ring can profoundly and beneficially influence a molecule's behavior.

Bioisosterism and Physicochemical Property Modulation

The oxetane motif is frequently employed as a bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[4][5][6] This substitution can lead to significant improvements in "drug-like" properties.[4]

  • Solubility and Lipophilicity: The polar nature of the ether linkage within a constrained ring allows the oxetane to increase the polarity of a molecule, often leading to enhanced aqueous solubility without a significant increase in molecular weight.[1][4] This is a critical advantage over the lipophilic gem-dimethyl group it often replaces.[2] For instance, the replacement of a gem-dimethyl group with an oxetane can maintain a similar steric profile while drastically improving solubility.[3]

  • Metabolic Stability: Oxetanes can enhance metabolic stability by blocking metabolically labile sites.[4][7] Their increased polarity compared to other cyclic ethers can also contribute to this effect.[4] Furthermore, the motif can redirect metabolic clearance pathways away from cytochrome P450 (CYP) enzymes, potentially reducing drug-drug interactions.[1][7]

  • Basicity Modulation: As an electron-withdrawing group, an oxetane placed adjacent to a nitrogen atom can reduce the basicity (pKa) of the amine.[2][5] This subtle modulation can be crucial for optimizing a drug's overall lipophilicity and interaction with biological targets.[5]

The following table summarizes the comparative effects of incorporating an oxetane motif versus other common functional groups.

PropertyParent Compound (e.g., with Mebendazole)Oxetane-Containing AnalogueRationale for Improvement
Aqueous Solubility Very Poor>137-fold increaseThe polar ether functionality enhances interaction with water.[3]
Metabolic Stability Poor (Extensively Metabolized)Significantly ImprovedBlocks labile sites and increases polarity, reducing CYP-mediated metabolism.[3][4]
Lipophilicity (LogD) HighLoweredThe polar oxetane reduces overall lipophilicity.[1][7]
Oral Bioavailability LowGoodImproved solubility and metabolic stability contribute to better absorption and circulation.[3]
Structural Impact

The oxetane ring is not merely a functional group replacement; it imparts a distinct three-dimensional character to molecules.[1] It adopts a rigid, slightly puckered conformation that can be exploited to orient substituents in a defined vector, which is invaluable for optimizing interactions within a protein's binding pocket.[4][5]

Core Synthetic Strategies: A Chemist's Guide

Despite their utility, the synthesis of oxetanes presents significant challenges due to the inherent ring strain of the four-membered system.[4][8] This makes ring formation kinetically slower than for analogous five- or six-membered rings.[4] However, a number of robust synthetic strategies have been developed.

G cluster_0 Major Synthetic Approaches cluster_1 Key Precursors A De Novo Ring Construction B Intramolecular Cyclization (C-O Bond Formation) A->B C [2+2] Cycloaddition (Paternò-Büchi) A->C D Other Methods (C-H Functionalization, etc.) A->D P1 1,3-Diols / Haloalcohols B->P1 via Williamson Ether Synthesis P2 Carbonyls + Alkenes C->P2 Photochemical reaction P3 Native Alcohols D->P3 Modern approach G Start Carbonyl + Alkene Excitation Photoexcitation (UV or Visible Light + PC) Start->Excitation Energy Input Triplet Triplet State Carbonyl Excitation->Triplet Intersystem Crossing Diradical Diradical Intermediate Triplet->Diradical + Alkene Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Sources

Foundational

Patent landscape for 3-aryloxetane amine derivatives

Executive Summary The 3-aryloxetane amine motif has emerged as a high-value pharmacophore in modern drug discovery, primarily serving as a metabolically stable, polar bioisostere for benzamides and gem-dimethyl groups. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryloxetane amine motif has emerged as a high-value pharmacophore in modern drug discovery, primarily serving as a metabolically stable, polar bioisostere for benzamides and gem-dimethyl groups. This guide analyzes the patent landscape surrounding this scaffold, detailing the shift from academic curiosity to industrial application. It provides a validated synthetic protocol for accessing these derivatives—specifically via the defluorosulfonylation pathway—and examines the intellectual property strategies employed by major assignees like Pfizer, AstraZeneca, and Imperial Innovations to protect these novel chemical entities (NCEs).

Part 1: Structural Rationale & Bioisosterism

The integration of the oxetane ring into drug candidates is not merely a steric substitution; it is a calculated physicochemical optimization. The 3-aryloxetane amine specifically targets the replacement of the benzamide linkage, a ubiquitous but often metabolically vulnerable motif.

The Bioisosteric Shift
  • Lipophilicity (LogD): The oxetane oxygen acts as a hydrogen bond acceptor, lowering LogD compared to gem-dimethyl analogs, thereby improving aqueous solubility without sacrificing membrane permeability.

  • Metabolic Stability: Unlike the carbonyl of a benzamide, the oxetane ether is resistant to amidases and esterases.

  • Vector Integrity: The exit vectors of the 3,3-disubstituted oxetane mimic the bond angles of the amide group, maintaining ligand-receptor fidelity.

Bioisosterism Benzamide Benzamide Scaffold (High Clearance Risk) Oxetane 3-Aryloxetane Amine (Metabolically Stable) Benzamide->Oxetane Bioisosteric Replacement Properties Properties: - Lower LogD - Improved Solubility - Retained Vector Oxetane->Properties Optimizes

Figure 1: Logic flow for replacing benzamide scaffolds with 3-aryloxetane amines to improve physicochemical properties.

Part 2: Patent Landscape Analysis

The IP landscape for 3-aryloxetane amines is characterized by a "scaffold hopping" strategy where companies patent the oxetane derivative of known active pharmacophores to create novel IP space with improved drug-like properties.

Key Assignees & Strategic Focus
AssigneePrimary Therapeutic AreasPatent Strategy
Imperial Innovations (Bull Group) Synthetic MethodologyProtecting the process of making 3-aryloxetane amines (e.g., defluorosulfonylation) and broad scaffold claims.[1]
Pfizer Oncology, AntiviralsUse of oxetanes as linkers in Markush structures to modulate pKa and solubility in kinase inhibitors.
AstraZeneca CNS, Metabolic DiseasesExploiting the low LogD of oxetanes to improve blood-brain barrier (BBB) penetration.
PharmaBlock Reagents/Building BlocksPatenting scalable routes to 3-oxetanone and sulfonyl fluoride precursors.
Notable IP Trends
  • Markush Specificity: Recent filings (post-2020) have moved from generic "4-membered rings" to explicitly claiming the 3-fluoro-3-aryloxetane and 3-amino-3-aryloxetane cores to avoid prior art citations.

  • Process Patents: Due to the difficulty of synthesis, efficient routes (like those using sulfonyl fluorides) are heavily patented to control the manufacturing supply chain.

Part 3: Technical Deep Dive – Synthetic Protocol

Methodology: Defluorosulfonylation of 3-Aryloxetane Sulfonyl Fluorides Source: Validated against protocols established by the Bull Group (Imperial College London).

This protocol is superior to traditional methods (e.g., displacing leaving groups with amines) because it avoids the formation of unstable intermediates and allows for "late-stage functionalization" of complex amines.

Mechanism of Action

The reaction proceeds via the formation of a transient, highly reactive oxetane carbocation. The sulfonyl fluoride acts as a "chameleon" leaving group—stable enough for storage but reactive upon activation.

Synthesis Start 3-Aryloxetane-3-Sulfonyl Fluoride Activation Activation (Heat/Base) [- SO2, - F-] Start->Activation Carbocation Oxetane Carbocation (Transient Species) Activation->Carbocation Product 3-Aryl-3-Aminooxetane Carbocation->Product Trapping with Amine Amine Amine Nucleophile (HNR2) Amine->Product Coupling

Figure 2: The defluorosulfonylation pathway allows direct coupling of amines to the oxetane core via a carbocation intermediate.

Step-by-Step Protocol

1. Preparation of Sulfonyl Fluoride Precursor

  • Reagents: 3-bromo-3-aryloxetane,

    
    , 
    
    
    
    (Caution: Toxic gas) or DABSO/NFSI.
  • Procedure:

    • Dissolve 3-bromo-3-aryloxetane in anhydrous THF under Argon.

    • Cool to -78°C and add

      
       dropwise to perform halogen-lithium exchange.
      
    • Bubble

      
       gas through the solution (or add DABSO followed by NFSI for a gas-free alternative).
      
    • Warm to room temperature (RT) and quench with aqueous

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      

2. Defluorosulfonylative Coupling (The Key Step)

  • Reagents: Sulfonyl fluoride (from Step 1), Target Amine (

    
     equiv), 
    
    
    
    or DMSO (solvent dependent).
  • Procedure:

    • Dissolve the sulfonyl fluoride (0.2 mmol) and the amine (0.3 mmol) in DMSO (dry, 0.5 M).

    • Critical Step: Heat the reaction mixture to 100–120°C in a sealed tube. Note: High temperature is required to extrude

      
       and generate the carbocation.
      
    • Monitor by LCMS for the disappearance of the sulfonyl fluoride peak.

    • Dilute with water and extract with DCM.

    • Purify via flash column chromatography (typically

      
       MeOH in DCM).
      

Validation Check:

  • Success Indicator: Appearance of the diagnostic oxetane signals in

    
     NMR (two doublets around 
    
    
    
    4.5–5.0 ppm) and the specific amine shift.

Part 4: Case Study – Oxetanothalidomide

A prime example of this landscape is the development of Oxetanothalidomide .

  • Concept: Replacement of the phthalimide carbonyl in thalidomide with an oxetane.

  • Outcome: The derivative retained immunomodulatory activity but showed significantly altered hydrolytic stability, preventing the rapid ring-opening hydrolysis seen with thalidomide.

  • Patent Implication: This demonstrated that 3-aryloxetane amines could generate patentable "new matter" from off-patent drugs, effectively resetting the exclusivity clock.

References

  • Bull, J. A., et al. "Defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines."[2][3] Nature Chemistry, 2022. [Link][3]

  • Barnes-Seeman, D. "The expanding role of oxetanes in drug discovery." Journal of Medicinal Chemistry, 2016. [Link]

  • Pfizer Inc. "Biphenyl and Phenylpyridine Compounds."[4] US Patent Application 20260028316.

  • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The oxet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is of growing importance due to its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthetic procedure, from starting materials to the final hydrochloride salt, with an emphasis on the rationale behind experimental choices and safety considerations.

Introduction

Oxetanes, four-membered saturated heterocyclic ethers, have emerged as highly sought-after structural motifs in modern drug design.[1][3] Their unique conformational rigidity, low lipophilicity, and capacity as hydrogen bond acceptors can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Specifically, 3-amino-3-aryloxetanes are key intermediates for a variety of pharmaceutical candidates. The incorporation of a fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity.[4]

This document outlines a robust and reproducible multi-step synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride. The described pathway is designed to be accessible to chemists with a solid understanding of standard organic synthesis techniques.

Overall Synthetic Scheme

The synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is a multi-step process that begins with the construction of the core oxetane ring, followed by the introduction of the aminophenyl group and concluding with the formation of the hydrochloride salt.

Synthesis_Scheme A Starting Materials B Step 1: Oxetane Ring Formation A->B C Step 2: Introduction of the 2-Fluorophenyl Group B->C D Step 3: Conversion to Amine Precursor C->D E Step 4: Deprotection and Salt Formation D->E F Final Product: 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride E->F

Caption: Overall workflow for the synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1,1-Bis(hydroxymethyl)cyclopropaneReagentSigma-Aldrich
p-Toluenesulfonyl chlorideReagentAcros Organics
PyridineAnhydrousFisher Scientific
Sodium hydride (60% dispersion in mineral oil)ReagentAlfa AesarCaution: Highly flammable solid
2-FluorobenzonitrileReagentCombi-Blocks
Phenylmagnesium bromide (3.0 M in diethyl ether)ReagentSigma-Aldrich
Diethyl etherAnhydrousJ.T. Baker
Tetrahydrofuran (THF)AnhydrousEMD Millipore
Lithium aluminum hydride (LiAlH₄)ReagentSigma-AldrichCaution: Water-reactive, flammable solid
Hydrochloric acid (2.0 M in diethyl ether)ReagentSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous sodium chloride solution)
Anhydrous magnesium sulfate (MgSO₄)
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (nitrogen or argon)

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

Experimental Protocol

Step 1: Synthesis of Oxetan-3-one

The synthesis begins with the preparation of the key intermediate, oxetan-3-one, from 1,1-bis(hydroxymethyl)cyclopropane. This involves a tosylation followed by an intramolecular Williamson ether synthesis.

Step1 cluster_0 Step 1: Oxetan-3-one Synthesis A 1,1-Bis(hydroxymethyl)cyclopropane B Tosylation (TsCl, Pyridine) A->B C 1,1-Bis(tosyloxymethyl)cyclopropane B->C D Intramolecular Cyclization (Base, e.g., NaH) C->D E Oxetan-3-one D->E

Caption: Workflow for the synthesis of the oxetan-3-one intermediate.

Procedure:

  • Tosylation: To a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ditosylate.

  • Cyclization: To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous THF (10-15 volumes) at 0 °C, add a solution of the crude ditosylate in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully at low temperature to yield crude oxetan-3-one.

  • Purification: Purify the crude product by vacuum distillation to obtain pure oxetan-3-one.

Causality behind Experimental Choices:

  • Tosylation: The hydroxyl groups are converted to good leaving groups (tosylates) to facilitate the subsequent intramolecular nucleophilic substitution. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Intramolecular Williamson Ether Synthesis: A strong, non-nucleophilic base like sodium hydride is used to deprotonate one of the tosylate groups, which then acts as a nucleophile to displace the other tosylate, forming the strained oxetane ring.

  • Anhydrous Conditions: The use of anhydrous solvents is critical as both p-toluenesulfonyl chloride and sodium hydride are moisture-sensitive.

Step 2: Synthesis of 3-(2-Fluorophenyl)oxetan-3-ol

This step involves the nucleophilic addition of a Grignard reagent, derived from 2-fluorobromobenzene, to oxetan-3-one.

Procedure:

  • Grignard Reaction: To a solution of 2-fluorophenylmagnesium bromide (1.2 eq) in anhydrous diethyl ether at 0 °C, add a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(2-fluorophenyl)oxetan-3-ol.

Causality behind Experimental Choices:

  • Grignard Reagent: The 2-fluorophenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one to form the desired carbon-carbon bond.

  • Anhydrous Diethyl Ether: Diethyl ether is a common solvent for Grignard reactions as it is anhydrous and solvates the magnesium ion, stabilizing the Grignard reagent.

Step 3: Synthesis of 3-Azido-3-(2-fluorophenyl)oxetane

The hydroxyl group is converted to an azide, which serves as a precursor to the amine.

Procedure:

  • Mesylation: To a solution of 3-(2-fluorophenyl)oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours.

  • Azide Formation: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Add a minimal amount of water to facilitate the dissolution of the sodium azide and stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • Work-up: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-azido-3-(2-fluorophenyl)oxetane.

Causality behind Experimental Choices:

  • Mesylation: The hydroxyl group is first converted to a better leaving group (mesylate) to facilitate the subsequent nucleophilic substitution by the azide ion.

  • Sodium Azide: Sodium azide is a common and effective source of the azide nucleophile.

  • Phase Transfer Catalyst: Tetrabutylammonium iodide is used as a phase-transfer catalyst to facilitate the reaction between the organic-soluble mesylate and the water-soluble sodium azide.

Step 4: Synthesis of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride

The final step involves the reduction of the azide to the primary amine, followed by the formation of the hydrochloride salt.

Procedure:

  • Azide Reduction: To a solution of 3-azido-3-(2-fluorophenyl)oxetane (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise. Caution: Exothermic reaction, add slowly.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser method): Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams. Stir the resulting mixture until a granular precipitate forms.

  • Isolation of the Free Amine: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-fluorophenyl)oxetan-3-amine.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. To this solution, add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.[5]

  • Purification and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-fluorophenyl)oxetan-3-amine hydrochloride as a white solid.[6]

Causality behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of cleanly reducing azides to primary amines.[7]

  • Fieser Work-up: This specific quenching procedure is designed to produce an easily filterable solid, simplifying the isolation of the product.

  • Hydrochloride Salt Formation: The amine is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. The use of ethereal HCl ensures the precipitation of the salt from the non-polar solvent.[5][7]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMRPeaks corresponding to the aromatic protons (with fluorine coupling), oxetane methylene protons, and the amine proton (broad singlet).
¹³C NMRPeaks corresponding to the aromatic carbons (with fluorine coupling) and the oxetane carbons.
Mass Spec (ESI+)[M+H]⁺ peak corresponding to the molecular weight of the free amine.
IRCharacteristic peaks for N-H stretching (amine), C-F stretching, and C-O-C stretching (oxetane).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reactive Reagents: Exercise extreme caution when handling sodium hydride and lithium aluminum hydride, as they are highly reactive with water and can ignite upon contact with moisture or air.[9] Quenching procedures should be performed slowly and at low temperatures.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The rationale provided for each experimental choice is intended to empower scientists to adapt and troubleshoot the synthesis as needed.

References

  • CN114736173A - Preparation method of 3- (difluoromethyl)
  • Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google P
  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. (URL: [Link])

  • US5227483A - Process for recovery of amines and volatile acids from amine salts - Google P
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (URL: [Link])

  • WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google P
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (URL: [Link])

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google P
  • Novel method to synthesise valuable fluorinated drug compounds - NUS News. (URL: [Link])

  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery - ChemRxiv. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (URL: [Link])

  • A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials - SciELO. (URL: [Link])

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. (URL: [Link])

  • US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers - Google P
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. (URL: [Link])

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (URL: [Link])

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Novel method to synthesise valuable fluorinated drug compounds - chemeurope.com. (URL: [Link])

  • Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds - Scienmag. (URL: [Link])

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Application

A General Framework for the In Vitro Characterization of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vitro evaluation of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, a novel...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, a novel chemical entity featuring structural motifs of high interest in modern drug discovery. The presence of an oxetane ring, known to enhance physicochemical properties such as aqueous solubility and metabolic stability, combined with a 2-fluorophenyl group, a common pharmacophore in kinase inhibitors, suggests its potential as a valuable research tool or therapeutic lead.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step framework for characterization, from fundamental physicochemical assessments to primary biological screening and data interpretation. The protocols herein are designed as self-validating systems to ensure robust and reproducible results.[3]

Introduction: Deconstructing the Molecule for Assay Design

The rational design of an in vitro testing cascade begins with an analysis of the compound's structure. 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is comprised of three key features that inform our experimental strategy:

  • The Oxetane Ring: This four-membered cyclic ether is increasingly utilized in medicinal chemistry as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[2][4] Its primary contributions are the improvement of aqueous solubility and metabolic stability, and a reduction in lipophilicity.[2][4] However, the strained ring can be susceptible to opening under certain conditions, a factor that must be assessed for assay integrity.[5][6][7]

  • The 3-Amino Group: Presented as a stable hydrochloride salt, the primary amine provides a point for hydrogen bonding and serves as a versatile synthetic handle.[1] Its basicity is modulated by the adjacent electron-withdrawing oxetane ring, which can be advantageous in preventing off-target effects, such as hERG inhibition.[4][8]

  • The 2-Fluorophenyl Moiety: This functional group is a well-established pharmacophore, particularly prevalent in the development of targeted kinase inhibitors.[1] Its presence guides our primary hypothesis toward evaluating the compound's activity against a panel of protein kinases.[9]

This application note will therefore detail a workflow that first establishes the compound's fundamental behavior in solution before proceeding to biological assays.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis solubility Protocol 1.1: Aqueous Solubility Determination stability Protocol 1.2: Assay Buffer Stability Assessment solubility->stability Informs Buffer Choice cytotoxicity Protocol 2.1: General Cytotoxicity (e.g., MTT Assay) stability->cytotoxicity Proceed if Stable kinase_assay Protocol 3.1: Hypothesis-Driven Assay (e.g., Kinase Inhibition) cytotoxicity->kinase_assay Defines Non-Toxic Concentration Range data_analysis IC50 / CC50 Determination kinase_assay->data_analysis Generates Quantitative Data sar Structure-Activity Relationship (SAR) data_analysis->sar G cluster_reaction Biochemical Reaction Kinase Kinase Enzyme Reaction Kinase Reaction Kinase->Reaction Substrate Protein/Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Compound 3-(2-Fluorophenyl)oxetan-3-amine (Potential Inhibitor) Compound->Kinase Inhibition Signal Luminescent Signal Compound->Signal Inhibition ↓ ADP ↓ Signal ADP ADP (Product) Reaction->ADP PhosphoSubstrate Phosphorylated Substrate Reaction->PhosphoSubstrate Detection Universal ADP Detection Reagent (e.g., ADP-Glo™) ADP->Detection ADP is quantified Detection->Signal Signal ∝ ADP

Sources

Method

Application Notes & Protocols: A Guide to the In Vitro Characterization of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride as a Potential Monoamine Reuptake Inhibitor

Abstract This document provides a comprehensive guide for the initial preclinical evaluation of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, a novel compound with structural motifs suggesting potential activity as a m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial preclinical evaluation of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, a novel compound with structural motifs suggesting potential activity as a monoamine reuptake inhibitor. We present a structured, two-tiered approach encompassing both radioligand binding and functional uptake assays to determine the compound's affinity, potency, and selectivity for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The protocols are designed for researchers in pharmacology and drug development, emphasizing scientific rigor, data integrity, and a clear rationale behind each experimental step.

Scientific Rationale & Strategic Overview

The therapeutic efficacy of many antidepressants is rooted in their ability to modulate synaptic concentrations of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine). This is primarily achieved by inhibiting their respective transporter proteins (SERT, NET, DAT), which are responsible for clearing these neurotransmitters from the synaptic cleft.[1][2] The development of novel monoamine reuptake inhibitors continues to be a significant goal in neuropharmacology, aiming for improved efficacy, faster onset of action, and better side-effect profiles.[2][3]

The subject of this guide, 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride[4], incorporates two key structural features of interest in modern medicinal chemistry:

  • The Oxetane Ring: This four-membered cyclic ether is increasingly utilized in drug design.[5] Its incorporation can improve key physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[6][7] Strategically placed oxetanes can also reduce the basicity of adjacent amine groups, potentially mitigating off-target effects such as hERG inhibition.[8]

  • The 2-Fluorophenyl Group: The inclusion of fluorine atoms is a well-established strategy in CNS drug development.[9] The strategic placement of fluorine can block metabolic oxidation, enhance binding affinity, and improve blood-brain barrier penetration due to increased lipophilicity.[10][11]

Given these structural attributes, a systematic evaluation of the compound's interaction with monoamine transporters is warranted. Our proposed workflow prioritizes a logical progression from determining direct target engagement (binding) to assessing functional impact (uptake inhibition).

G cluster_1 Tier 1: Target Affinity Profiling (Ki) cluster_2 Tier 2: Functional Potency Assessment (IC50) Compound 3-(2-Fluorophenyl)oxetan-3-amine HCl SERT_bind hSERT Binding Assay Compound->SERT_bind NET_bind hNET Binding Assay Compound->NET_bind DAT_bind hDAT Binding Assay Compound->DAT_bind SERT_uptake [3H]5-HT Uptake Assay SERT_bind->SERT_uptake  If Ki < 1µM NET_uptake [3H]NE Uptake Assay NET_bind->NET_uptake  If Ki < 1µM DAT_uptake [3H]DA Uptake Assay DAT_bind->DAT_uptake  If Ki < 1µM Analysis Data Analysis & Selectivity Calculation (Ki / IC50 Ratios) SERT_uptake->Analysis NET_uptake->Analysis DAT_uptake->Analysis Profile Generate Potency & Selectivity Profile Analysis->Profile

Caption: High-level experimental workflow for in vitro characterization.

Tier 1 Protocol: Radioligand Binding Assays for Affinity (Ki) Determination

Objective: To quantify the binding affinity (Ki) of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride for hSERT, hNET, and hDAT.

Principle of Causality: Radioligand binding assays are the gold standard for measuring a compound's direct interaction with a target receptor or transporter.[12] By using a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound, we can determine the test compound's ability to compete for the binding site. The resulting IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of affinity that is independent of assay conditions.

Materials & Reagents

  • Cell Membranes: Commercially sourced or in-house prepared cell membranes from HEK293 or CHO cells stably expressing recombinant human SERT, NET, or DAT.

  • Radioligands ([L]):

    • For hSERT: [³H]-Citalopram (Kd ~1-2 nM)

    • For hNET: [³H]-Nisoxetine (Kd ~1-3 nM)

    • For hDAT: [³H]-WIN 35,428 (Kd ~10-20 nM)

  • Test Compound: 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride dissolved in 100% DMSO to a 10 mM stock.

  • Reference Compounds: Citalopram (for SERT), Desipramine (for hNET), GBR 12909 (for hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Definers: 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET), 100 µM Cocaine (for DAT).

  • Equipment: 96-well microplates, cell harvester, glass fiber filter mats (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology

  • Compound Preparation: Perform a serial dilution of the 10 mM test compound stock in DMSO, followed by a final dilution into the assay buffer to achieve the desired concentration range (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent effects.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand (at 2x final concentration) + 50 µL Cell Membranes.

    • Non-Specific Binding (NSB) Wells: 25 µL NSB Definer (at 2x final concentration) + 25 µL Radioligand + 50 µL Cell Membranes.

    • Test Compound Wells: 25 µL Test Compound dilution + 25 µL Radioligand + 50 µL Cell Membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the plate contents through the glass fiber filter mat using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to separate bound from unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Quantify radioactivity in a liquid scintillation counter as counts per minute (CPM).

Data Analysis & Validation

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

  • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / Specific Binding]).

  • Plot % Inhibition vs. log[Test Compound] and fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant for the transporter.

  • Trustworthiness Check: The Ki value for the included reference compound must fall within the expected literature range to validate the assay performance.

Anticipated Data Format

Target TransporterTest Compound Ki (nM)Reference CompoundReference Ki (nM)Assay Validation
hSERTExperimental ValueCitalopram1.0 - 5.0Pass / Fail
hNETExperimental ValueDesipramine0.5 - 3.0Pass / Fail
hDATExperimental ValueGBR 129095.0 - 20.0Pass / Fail

Tier 2 Protocol: Functional Neurotransmitter Uptake Assays

Objective: To measure the functional potency (IC₅₀) of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride in blocking the transport of monoamines into cells.

Principle of Causality: While binding assays confirm target interaction, they do not measure functional consequences. Cellular uptake assays provide this crucial information by quantifying the inhibition of the transporter's primary biological function—clearing neurotransmitters.[13] This assay format is more physiologically relevant as it uses intact cells and measures the direct functional outcome of transporter blockade, providing an IC₅₀ value that reflects the compound's potency in a biological system.

Materials & Reagents

  • Cell Lines: HEK293 or other suitable host cells stably expressing high levels of hSERT, hNET, or hDAT.

  • Radiolabeled Substrates: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), [³H]-Dopamine (DA).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Reference Inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Nomifensine (for DAT).

  • Equipment: 96-well cell culture plates, multi-channel pipettes, microplate scintillation counter.

Step-by-Step Methodology

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow overnight to form a confluent monolayer.[14]

  • Compound Pre-incubation: Aspirate the culture medium. Wash the cell monolayer once with 100 µL of room temperature KRH buffer. Add 50 µL of KRH buffer containing the desired concentration of the test compound or reference inhibitor (0.1 nM to 30 µM range). Incubate for 20 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., 20 nM [³H]-5-HT) to each well to initiate the uptake. The final substrate concentration should be near its Km value for the respective transporter.

  • Uptake Reaction: Incubate the plate for a short, pre-determined period that falls within the linear range of uptake (typically 5-15 minutes) at 37°C.[15]

  • Termination: Rapidly terminate the uptake by aspirating the reaction mixture and washing the cells three times with 150 µL of ice-cold KRH buffer.

  • Cell Lysis & Quantification: Lyse the cells by adding 100 µL of 1% SDS or a suitable scintillation cocktail to each well. Seal the plate and measure the radioactivity using a microplate scintillation counter.

Data Analysis & Validation

  • Define non-specific uptake as the CPM in wells containing a high concentration (e.g., 10 µM) of a known potent inhibitor (e.g., Fluoxetine for SERT).

  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Calculate Percent Inhibition and determine the IC₅₀ value by plotting % Inhibition vs. log[Test Compound] and fitting with non-linear regression, as described for the binding assay.

  • Trustworthiness Check: The IC₅₀ for the reference inhibitor should align with established values to confirm the biological validity of the assay run.

Anticipated Data Format

Target TransporterTest Compound IC₅₀ (nM)Reference InhibitorReference IC₅₀ (nM)Assay Validation
hSERTExperimental ValueFluoxetine5.0 - 25.0Pass / Fail
hNETExperimental ValueDesipramine1.0 - 10.0Pass / Fail
hDATExperimental ValueNomifensine20.0 - 100.0Pass / Fail

Visualizing the Mechanism of Action

To contextualize the data derived from these protocols, it is essential to understand the underlying biological mechanism. The compound is hypothesized to act as a competitive antagonist at the monoamine transporter binding site.

cluster_synapse Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Vesicle Vesicle MA Monoamine Vesicle->MA Release Transporter Monoamine Transporter (SERT/NET/DAT) Receptor Postsynaptic Receptors MA->Transporter Reuptake MA->Receptor Signal Inhibitor Inhibitor Inhibitor->Transporter BLOCKADE

Caption: Inhibition of monoamine reuptake at the synaptic cleft.

References

  • Title: Preparation method of 3-(difluoromethyl)
  • Title: New Human Monoamine Oxidase A Inhibitors with Potential Anti-Depressant Activity Source: PubMed URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Chemical Reviews URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Product Insert Source: Molecular Devices URL: [Link]

  • Title: Fluorinated Molecules as Drugs and Imaging Agents in the CNS Source: ResearchGate URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central (PMC) URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Datasheet Source: Molecular Devices URL: [Link]

  • Title: Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration Source: PubMed Central (PMC) URL: [Link]

  • Title: 3-(2-fluorophenyl)oxetan-3-amine hydrochloride Source: PubChem URL: [Link]

  • Title: Fluorinated molecules as drugs and imaging agents in the CNS Source: PubMed URL: [Link]

  • Title: Structural basis for pharmacotherapeutic action of triple reuptake inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Atorvastatin, fluvastatin, and cerivastatin structure showing fluorophenyl ring system Source: ResearchGate URL: [Link]

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel... Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cellular Uptake & Cellular Release Assays Source: Gifford Bioscience URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed URL: [Link]

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Midazolam Source: Wikipedia URL: [Link]

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs) Source: MDPI URL: [Link]

  • Title: Monoamine Oxidase Inhibitor Screening Kit Source: Assay Genie URL: [Link]

  • Title: Radioligand binding assay results showing the percentage inhibition... Source: ResearchGate URL: [Link]

  • Title: Antidepressant drug development: Focus on triple monoamine reuptake inhibition Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]

Sources

Application

Application Note: Leveraging Fluorophenyl Moieties to Enhance Metabolic Stability in Drug Candidates

Abstract Rapid metabolic degradation is a primary driver of failure in drug development, leading to poor bioavailability and short duration of action. A key strategy to mitigate this liability is the selective incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Rapid metabolic degradation is a primary driver of failure in drug development, leading to poor bioavailability and short duration of action. A key strategy to mitigate this liability is the selective incorporation of fluorine atoms, particularly as fluorophenyl groups, at metabolically vulnerable positions. This application note provides a comprehensive guide for researchers on the rationale, mechanistic basis, and practical application of using fluorophenyl moieties to improve the metabolic stability of drug candidates. We present detailed, field-proven protocols for assessing metabolic stability using in vitro liver microsomal and hepatocyte assays, alongside guidance for data interpretation and a discussion of key case studies.

The Challenge of Metabolic Instability

The journey of a drug candidate from administration to its target is fraught with metabolic challenges. The liver, the body's primary metabolic hub, employs a vast arsenal of enzymes to modify and eliminate foreign compounds (xenobiotics). The most prominent of these are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of approximately 60% of marketed drugs.[1][2] A common and often problematic transformation is the hydroxylation of aromatic rings, a process that introduces a polar hydroxyl group, facilitating subsequent conjugation and rapid excretion. When this occurs at a position critical for the molecule's pharmacological activity or simply leads to rapid clearance, the therapeutic potential of the drug candidate is severely compromised. Identifying and blocking these "metabolic soft spots" is therefore a cornerstone of modern medicinal chemistry.[3]

The Fluorophenyl Moiety: A Strategic Metabolic Shield

The substitution of a hydrogen atom with fluorine on a phenyl ring is a widely employed and highly effective strategy to enhance metabolic stability.[4][5][6] Fluorine's unique combination of properties makes it an exceptional bioisostere for hydrogen in this context:[7]

  • Size Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation. This often preserves the parent molecule's affinity for its biological target.[8]

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This effect can significantly alter the electronic properties of the aromatic ring, making it less susceptible to oxidative attack.[8][9]

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol) compared to a typical aromatic carbon-hydrogen bond (~111 kcal/mol). This inherent strength makes the C-F bond highly resistant to enzymatic cleavage by CYPs.[3][8]

By strategically placing a fluorine atom on a phenyl ring identified as a site of metabolic hydroxylation, chemists can effectively "shield" that position from enzymatic attack, thereby slowing down the rate of metabolism, increasing the drug's half-life, and improving its overall systemic exposure.[3][10]

Mechanistic Insights: How Fluorine Blocks CYP450-Mediated Hydroxylation

The primary mechanism by which fluorination of an aromatic ring enhances metabolic stability is through the disruption of the CYP450 catalytic cycle. Aromatic hydroxylation by CYPs is a complex process, but it generally proceeds via electrophilic attack of the highly reactive ferryl-oxo intermediate (Compound I) on the electron-rich π-system of the aromatic ring.[11][12][13]

The introduction of a highly electronegative fluorine atom deactivates the phenyl ring towards this electrophilic attack. It lowers the energy of the highest occupied molecular orbital (HOMO) of the arene, making the initial association and subsequent reaction with the electrophilic CYP intermediate less favorable.[4] While the increased C-F bond strength is a contributing factor, the primary shielding effect is electronic; the ring is simply less attractive to the enzyme's oxidative machinery.[4][5]

G cluster_0 Standard Aromatic Ring cluster_1 Fluorophenyl Ring A Phenyl Ring (Electron-Rich) B CYP450 (Compound I) A->B Substrate Binding C Electrophilic Attack (Low Energy Barrier) B->C Reaction Initiation D Hydroxylated Metabolite (Rapid Formation) C->D Metabolism E Fluorophenyl Ring (Electron-Deficient) F CYP450 (Compound I) E->F Substrate Binding G Electrophilic Attack (High Energy Barrier) F->G Reaction Disfavored H Metabolism Blocked (Increased Stability) G->H Stabilization

Figure 1: Mechanism of metabolic stabilization. Fluorine's electron-withdrawing nature deactivates the phenyl ring, increasing the energy barrier for electrophilic attack by CYP450 enzymes and thereby blocking hydroxylation.

Protocols for Assessing Metabolic Stability

To experimentally validate the effect of fluorophenyl substitution, a tiered approach using in vitro assays is essential. The following protocols describe two of the most common and informative assays in early drug discovery.

Protocol 4.1: In Vitro Liver Microsomal Stability Assay

Principle: This assay measures the rate of disappearance of a parent compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes like CYPs.[1][2] It is a cost-effective, high-throughput method for determining intrinsic clearance (Clint) by oxidative metabolism.

Materials:

  • Test compound and its fluorinated analog (10 mM stocks in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse) from a commercial vendor

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase) or 20 mM NADPH stock solution

  • Positive control compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[14]

  • Internal Standard (IS) solution in organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[2][15] Prepare test compound working solutions by diluting the 10 mM stock to 100 µM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Microsomal suspension

    • Test compound working solution (to achieve a final concentration of 1 µM)[2]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[16]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "minus-cofactor" controls. The final volume should be consistent across wells (e.g., 200 µL).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold organic solvent with the internal standard.[2] The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the termination plate at high speed (e.g., 3000 rpm for 10 min) to pellet the precipitated protein.[16]

  • Analysis: Transfer the supernatant to an analytical plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Self-Validation System:

  • Minus-Cofactor Control: Incubate the compound for the longest time point without NADPH. Significant compound loss suggests non-NADPH-dependent degradation (e.g., chemical instability, esterase activity).

  • Positive Control: Include a compound with a known, moderate-to-high clearance rate to verify the metabolic competency of the microsomal batch.

  • Zero-Time Point Control: Represents 100% of the initial compound concentration.

Protocol 4.2: In Vitro Hepatocyte Stability Assay

Principle: This assay uses intact, cryopreserved hepatocytes, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[17][18][19] This provides a more comprehensive picture of metabolic clearance.

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and its fluorinated analog (10 mM stocks in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)

  • All other materials as listed in Protocol 4.1

Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and suspend them in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%. Adjust the cell density to a final concentration of 0.5-1.0 million viable cells/mL.[20]

  • Incubation Setup: In a 96-well plate, add the hepatocyte suspension to each well. Add the test compound to achieve a final concentration of 1 µM.[17]

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by transferring an aliquot into a termination plate containing ice-cold organic solvent with internal standard.[17][20]

  • Sample Processing & Analysis: Follow steps 6 and 7 from Protocol 4.1.

Self-Validation System:

  • Vehicle Control: Incubate hepatocytes with vehicle (DMSO) alone to assess baseline health.

  • Positive Control: Use a known substrate to confirm both Phase I and Phase II metabolic activity.

  • Data Analysis: The natural log of the percent remaining of the test compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G A Compound Library B Tier 1: High-Throughput Microsomal Stability Assay A->B C Rank Compounds: Calculate t½ & Clint B->C D Stable Compounds (t½ > 30 min) C->D Prioritize E Unstable Compounds (t½ < 30 min) C->E Deprioritize/ Redesign H Tier 2: Hepatocyte Stability Assay D->H F Identify Metabolic Hotspot (Metabolite ID) E->F G Synthesize Fluorinated Analog F->G G->B Re-test I Confirm Improved Stability & Assess Phase II Metabolism H->I J Advance to In Vivo PK Studies I->J

Figure 2: A typical experimental workflow for assessing and improving metabolic stability using fluorination as a key strategy.

Data Interpretation & Case Studies

The primary output from these assays is the in vitro half-life (t½), which can be used to calculate the intrinsic clearance (Clint). A longer half-life and lower clearance for the fluorinated analog compared to the parent compound provide direct evidence of improved metabolic stability.

Compound PairSystemParent t½ (min)Fluorinated Analog t½ (min)Fold Improvement
Drug X vs. 4-Fluoro-Drug X Human Liver Microsomes8759.4x
Lead Y vs. 3-Fluoro-Lead Y Rat Hepatocytes22>120>5.5x
Sitagliptin Precursor Human Liver Microsomes<15>180>12x

Table 1: Representative data demonstrating the significant improvement in metabolic half-life (t½) upon introduction of a fluorophenyl moiety. Data is illustrative.

Case Study: Sitagliptin The development of the anti-diabetic drug Sitagliptin is a classic example of this strategy.[21] An early lead compound suffered from rapid metabolism. Through metabolic studies, a key vulnerability was identified as oxidative metabolism on a phenyl ring. The introduction of a 2,4,5-trifluorophenyl group at this position effectively blocked the metabolic pathways, dramatically increasing the compound's metabolic stability and oral bioavailability, ultimately leading to a successful once-daily drug.[21]

Case Study: Ezetimibe The cholesterol absorption inhibitor Ezetimibe incorporates a para-fluorophenyl group.[3] This strategic fluorination serves a dual purpose: it enhances metabolic stability by preventing oxidative hydroxylation on that ring and also contributes to the compound's lipophilicity, which aids in intestinal absorption.[3][22]

Conclusion

The incorporation of fluorophenyl moieties is a powerful, validated, and widely adopted strategy in medicinal chemistry to overcome metabolic liabilities. By understanding the underlying electronic mechanisms and employing robust in vitro assays, researchers can rationally design and test fluorinated analogs to block sites of CYP450-mediated oxidation. The protocols and workflow described herein provide a reliable framework for identifying metabolic hotspots and systematically engineering more stable, effective, and successful drug candidates.

References

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leeson, P. D., & Springthorpe, B. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Osawa, Y., & Coon, M. J. (n.d.). Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. PubMed. Retrieved from [Link]

  • Oklahoma University-College of International Studies. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • de Visser, S. P., & Shaik, S. (n.d.). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. PubMed. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. Retrieved from [Link]

  • Tressler, C. M., & Zondlo, N. J. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Vasanthakumar, G., et al. (n.d.). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC - NIH. Retrieved from [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Tyndall, J. D. A., et al. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC - NIH. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

  • PubMed Central. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Fluorine: The New Kingpin of Drug Discovery. Retrieved from [Link]

  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

  • MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

  • PubMed. (n.d.). Environmentally friendly protocol for the determination of sitagliptin phosphate in pharmaceutical preparations and biological fluids using l-tyrosine as a fluorescence probe. Retrieved from [Link]

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  • PubMed Central. (n.d.). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Retrieved from [Link]

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Method

Application Note: Protocols for Handling and Storing 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride

[1] Introduction & Chemical Context 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride (CAS: 1332839-78-7) is a specialized heterocyclic building block used in medicinal chemistry. It serves as a critical bioisostere, where...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride (CAS: 1332839-78-7) is a specialized heterocyclic building block used in medicinal chemistry. It serves as a critical bioisostere, where the oxetane ring acts as a surrogate for gem-dimethyl or carbonyl groups to modulate lipophilicity and metabolic stability without significantly altering steric bulk [1, 2].

However, the structural tension of the four-membered oxetane ring (approx. 106 kJ/mol strain energy) combined with the presence of a hydrochloride salt presents a unique handling paradox:

  • Acid Sensitivity: Oxetanes are prone to acid-catalyzed ring-opening polymerization or hydrolysis.

  • Salt Form: The compound is supplied as a hydrochloride salt (

    
    ) to stabilize the amine and improve shelf-life.
    

This protocol addresses the specific requirements to maintain the integrity of this "amphoteric" building block, preventing the degradation pathways common to 3,3-disubstituted oxetanes.

Physicochemical Profile[1][2][3][4][5]
PropertyData
Chemical Name 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride
CAS Number 1332839-78-7
Molecular Formula

Molecular Weight 203.64 g/mol
Appearance White to off-white solid
Solubility DMSO (>50 mg/mL), Water (High), Methanol
Key Hazard Hygroscopic; Potential Irritant; Acid-sensitive in solution

Storage & Preservation Protocol

Core Directive: The primary threat to this compound is moisture-induced hydrolysis facilitated by the acidic nature of the hydrochloride salt in solution. While the solid salt is bench-stable, the introduction of water creates a localized acidic environment that can trigger ring opening over time.

Step-by-Step Storage Workflow
  • Upon Receipt:

    • Inspect the vial for clumping (sign of moisture absorption).

    • Do not open immediately if the package is cold; allow equilibration to room temperature to prevent condensation.

  • Long-Term Storage Conditions:

    • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).

    • Atmosphere: Store under inert gas (Argon or Nitrogen).

    • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or secondary containment with desiccant.

  • Desiccation:

    • Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

Visualization: Storage Logic

StorageProtocol cluster_check Integrity Check Receipt Compound Receipt (Check Integrity) Equilibrate Thermal Equilibration (Avoid Condensation) Receipt->Equilibrate Wait 2-4 hrs Desiccate Desiccation (Remove Moisture) Equilibrate->Desiccate Secondary Container Freeze Storage @ -20°C (Inert Atmosphere) Desiccate->Freeze Long Term Moisture Moisture Detected? Freeze->Moisture Redry Lyophilize / Vacuum Dry Moisture->Redry Yes Redry->Freeze Restock

Caption: Workflow for receiving and sequestering the compound to prevent hydrolytic degradation.

Solubilization & Handling Protocol

Scientific Rationale: The oxetane ring is generally stable in basic and neutral media. However, in the presence of strong Lewis acids or elevated temperatures in acidic aqueous solutions, the ring can open to form the corresponding 1,3-diol or chlorohydrin derivatives [3].

Solvent Selection Guide[6]
SolventSuitabilityNotes
DMSO Excellent Preferred for stock solutions (10-100 mM).[1] Store frozen.
Methanol Good Good solubility, but protic.[1] Use anhydrous for stock.
Water Moderate Soluble, but pH will be acidic (~pH 4-5) due to HCl.[1] Use immediately.
DCM/Chloroform Poor Salt form is poorly soluble in non-polar organic solvents.[1]
Protocol: Preparation of Stock Solution (10 mM)
  • Weighing:

    • Weigh rapidly to minimize exposure to ambient humidity.

    • Calculation: To prepare 1 mL of 10 mM stock, weigh 2.04 mg .

  • Dissolution:

    • Add DMSO (anhydrous) to the vial.

    • Vortex gently. Sonicate only if necessary and for short bursts (<30 seconds) to avoid heating.

  • Neutralization (Optional but Recommended for Assays):

    • If the specific application requires a free base or neutral pH (e.g., cellular assays), do not use NaOH pellets.

    • Instead, dilute the DMSO stock into a buffered solution (e.g., PBS pH 7.4) or add an equimolar amount of a tertiary amine (e.g., Triethylamine) immediately prior to use.

    • Warning: Do not store the free base in solution for extended periods as it may undergo intermolecular reactions (dimerization) [4].

Self-Validating System: The "Acid Test"

To verify if your handling has degraded the compound:

  • Visual Check: The solution should remain clear. Cloudiness suggests polymerization.

  • pH Check: A 10 mM aqueous solution should be weakly acidic. If pH < 3, degradation (releasing HCl) or contamination is suspected.

Quality Control & Validation

Regular QC is required for compounds stored >6 months.

NMR Validation
  • Solvent: DMSO-d6.

  • 1H NMR Markers:

    • Look for the oxetane ring protons: Two doublets (or multiplets) typically between 4.5 - 5.2 ppm .

    • Ring Opening Indicator: Disappearance of the 4.5-5.2 ppm signals and appearance of alkyl chain signals upfield (3.5-4.0 ppm) indicates hydrolysis.

  • 19F NMR:

    • The 2-fluorophenyl group provides a clean singlet/multiplet around -110 to -120 ppm (depending on referencing). A shift or splitting in this peak often indicates a change in the chemical environment of the phenyl ring, secondary to oxetane degradation.

Visualization: Stability Logic

StabilityLogic Start Compound in Solution Acidic Acidic pH (<4) or High Temp Start->Acidic Environment Neutral Neutral/Basic pH Low Temp Start->Neutral Environment RingOpen Ring Opening (Degradation) Acidic->RingOpen Electrophilic Attack Stable Stable Oxetane Functionality Neutral->Stable Kinetic Stability RingOpen->Start QC Fail (Discard)

Caption: Decision tree illustrating the environmental factors governing oxetane ring stability.

Safety & Emergency Procedures

Hazard Classification:

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

PPE Requirements:

  • Nitrile Gloves: Double gloving recommended during weighing.

  • Safety Goggles: Standard side-shielded glasses.[3]

  • Respiratory: Use a fume hood. The HCl salt reduces volatility, but dust inhalation must be avoided.

Spill Protocol:

  • Solid: Sweep up carefully to avoid dust generation. Place in a sealed container.

  • Solution: Absorb with inert material (vermiculite). Do not use acidic absorbents.

  • Decontamination: Wipe the area with a mild detergent and water.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Luo, Y., et al. (2020).[4] 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). 3-(2-fluorophenyl)oxetan-3-amine hydrochloride Product Detail. Link

Sources

Application

Application Note: Derivatization of 3-(2-Fluorophenyl)oxetan-3-amine HCl for SAR Studies

Executive Summary & Strategic Rationale In modern medicinal chemistry, the oxetane ring has emerged as a superior surrogate for gem-dimethyl and carbonyl groups.[1][2][3] Unlike the lipophilic gem-dimethyl group, the oxe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the oxetane ring has emerged as a superior surrogate for gem-dimethyl and carbonyl groups.[1][2][3] Unlike the lipophilic gem-dimethyl group, the oxetane ring reduces logP (lipophilicity) while maintaining steric bulk, often improving metabolic stability and solubility.

The specific scaffold, 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride , presents a high-value building block. The 2-fluorophenyl group provides metabolic blockade at the typically labile phenyl position, while the oxetane core modulates the basicity of the amine.

Critical Chemical Insight (The "Senior Scientist" Note): The inductive effect of the oxetane oxygen reduces the pKa of the 3-amino group to approximately 6.0–7.0 (compared to ~10 for standard alkyl amines). While this makes the amine less likely to be protonated at physiological pH (improving membrane permeability), it also renders it less nucleophilic in synthesis. Standard coupling protocols must be adjusted to account for this reduced reactivity and the steric hindrance of the quaternary center.

Chemical Stability & Handling Guidelines

Before initiating synthesis, researchers must understand the boundaries of the oxetane ring's stability.

The "Acid Sensitivity" Rule

While 3,3-disubstituted oxetanes are kinetically stable compared to their monosubstituted counterparts, they remain susceptible to ring-opening hydrolysis in strong aqueous acids.

  • FORBIDDEN: Do not use 1M HCl or strong Lewis acids (e.g.,

    
    ) during workup or reaction. This will open the ring to form the corresponding diol or chlorohydrin.
    
  • RECOMMENDED: Use mild acids (0.5M Citric Acid) or aqueous ammonium chloride (

    
    ) for quenching.
    
  • STORAGE: Store the hydrochloride salt in a desiccator at -20°C. Free-basing should be performed in situ to prevent polymerization or degradation.

Derivatization Protocols

Workflow Visualization

The following diagram outlines the decision logic for derivatizing this scaffold based on the target chemotype.

SAR_Workflow Start 3-(2-Fluorophenyl) oxetan-3-amine HCl Base In-situ Neutralization (DIPEA/TEA) Start->Base Amide Amide Coupling (HATU/DMF) Base->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Base->RedAm R-CHO Sulfon Sulfonylation (Pyridine/DCM) Base->Sulfon R-SO2Cl Out_Amide Amide Analogues (H-bond Acceptors) Amide->Out_Amide Out_Amine Secondary Amines (Basicity Modulation) RedAm->Out_Amine Out_Sulf Sulfonamides (Metabolic Stability) Sulfon->Out_Sulf

Figure 1: Decision tree for the diversification of the oxetane amine scaffold.

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesize amide analogues for SAR exploration. Challenge: The reduced nucleophilicity of the oxetane amine and the steric bulk of the ortho-fluorophenyl group require a highly active coupling agent. EDC/HOBt is often insufficient.

Reagents:

  • Scaffold: 3-(2-Fluorophenyl)oxetan-3-amine HCl (1.0 eq)

  • Carboxylic Acid (R-COOH): (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.

  • Salt Break: In a separate vial, suspend the Oxetane Amine HCl (1.0 eq) in DMF. Add the remaining DIPEA (2.0 eq). Sonicate briefly to ensure the free base is available.

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Note: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to preserve the oxetane.

  • Workup (Crucial):

    • Dilute with Ethyl Acetate.

    • Wash 1: Saturated

      
       (removes excess acid).
      
    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.

    • Avoid acidic washes.[4]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Sterically Demanding Reductive Amination

Objective: Install alkyl groups to modulate solubility and pKa. Challenge: Formation of the imine intermediate is slow due to the quaternary center on the oxetane.

Reagents:

  • Scaffold: 3-(2-Fluorophenyl)oxetan-3-amine HCl (1.0 eq)

  • Aldehyde (R-CHO): (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Additive: Acetic Acid (catalytic, 1-2 drops) or

    
     for difficult substrates.
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology:

  • Free-Basing: Dissolve the amine HCl salt in DCM and wash rapidly with saturated

    
    . Dry the organic layer (
    
    
    
    ) and concentrate to get the free amine. Use immediately.
  • Imine Formation: Dissolve free amine and Aldehyde in DCE. Add catalytic Acetic Acid. Stir for 1–2 hours.

    • Senior Tip: If the aldehyde is bulky, add Titanium(IV) isopropoxide (

      
      , 1.5 eq) and stir for 4 hours to force imine formation before adding the reducing agent.
      
  • Reduction: Cool to 0°C. Add STAB (2.0 eq) portion-wise. Warm to RT and stir overnight.

  • Quench: Add saturated

    
     and stir vigorously for 20 minutes (especially if Ti was used, to precipitate Titanium salts).
    
  • Extraction: Extract with DCM, dry, and purify.

QC & Data Interpretation

NMR Signature of the Oxetane Ring

When analyzing the products, the oxetane ring protons provide a distinct diagnostic pattern. Due to the chiral center created if the amine is derivatized unsymmetrically (or if the molecule becomes chiral), the oxetane protons often appear as two AB systems (4 protons total) between 4.5 ppm and 5.2 ppm .

FeatureChemical Shift (

)
MultiplicityNotes
Oxetane

(a)
4.8 – 5.2 ppmDoublet/MultipletDeshielded by Oxygen
Oxetane

(b)
4.5 – 4.9 ppmDoublet/MultipletDistinct "Roofing" effect
Aromatic F-H~7.1 – 7.5 ppmMultipletComplex splitting due to F-coupling
Troubleshooting Table
ObservationProbable CauseCorrective Action
LCMS shows M+18 peak Ring opening (Hydrolysis)Check workup acidity. Switch to Citric Acid wash.
Low Yield (Amide) Poor NucleophilicitySwitch coupling agent to HATU or COMU. Increase temp to 40°C.
Recovered Aldehyde (Red-Am) Imine failed to formUse pre-complexation with

.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][4][5][6] Angewandte Chemie International Edition.[4]

  • Rogers-Evans, M., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[6] Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[4] Chemical Reviews.

  • Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride for biological assays

Subject: Solubility Optimization & Handling Guide for Biological Assays Compound ID: 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride Chemical Class: 3,3-Disubstituted Oxetane / Fluorinated Phenylamine Support Level: Tier...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide for Biological Assays

Compound ID: 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride Chemical Class: 3,3-Disubstituted Oxetane / Fluorinated Phenylamine Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Polar-Lipophilic" Paradox

You are likely encountering issues because this molecule sits on a frustrating physicochemical border. The oxetane ring is a polar, hydrogen-bond acceptor designed to improve metabolic stability and solubility compared to a gem-dimethyl group.[1] However, the 2-fluorophenyl moiety acts as a "grease anchor," driving lipophilicity.

When you purchase this as the Hydrochloride (HCl) salt , it appears water-soluble. However, upon dilution into biological buffers (pH 7.4), two critical failures often occur:

  • The "Crash-Out": The salt dissociates, and if the local pH rises above the pKa of the amine (approx. 6.5–7.5 for oxetane-amines), the free base forms and precipitates due to the fluorophenyl group.

  • The "Acid-Death": Oxetanes are acid-sensitive. Storing the HCl salt in unbuffered water (which becomes acidic) can trigger ring-opening degradation.

This guide provides the protocols to navigate these stability and solubility cliffs.

Solubility Decision Tree (Interactive Troubleshooting)

Before altering your protocol, use this logic flow to identify the failure point.

SolubilityLogic Start Start: Visual Inspection of Assay Plate Precip Is there visible precipitate or turbidity? Start->Precip CheckConc Is Final Conc > 100 µM? Precip->CheckConc Yes Success Proceed to Assay Precip->Success No (Clear) CheckDMSO Is Final DMSO > 1%? CheckConc->CheckDMSO No Action2 Limit of Solubility Reached. Use Intermediate Dilution Protocol. CheckConc->Action2 Yes CheckBuffer Is Buffer PBS? CheckDMSO->CheckBuffer Yes (>1%) CheckDMSO->Action2 No (<1%) Action1 High Risk of 'Common Ion Effect'. Switch to HEPES/Tris. CheckBuffer->Action1 Yes (High Cl-) Action3 Oxetane Ring Opening? Check LCMS for M+18 peak (Hydrolysis). CheckBuffer->Action3 No

Figure 1: Diagnostic logic for identifying the root cause of solubility failure. Blue = Start, Red = Critical Issue, Yellow = Correction.

Critical Protocols

Module A: Stock Preparation (The "Dry" Rule)

The HCl salt is hygroscopic.[2] Moisture absorption leads to hydrolysis of the oxetane ring over time, creating an inactive amino-alcohol impurity.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM to 50 mM recommended.

  • Storage: -20°C in small aliquots. Do not freeze-thaw more than 3 times.

  • Validation: If your stock turns yellow or cloudy upon thawing, the HCl has likely catalyzed a degradation reaction. Discard.

Module B: The "Intermediate Dilution" Method

Preventing the "Parabolic Solubility" Crash. Directly spiking 100% DMSO stock into aqueous buffer causes a massive local concentration of water at the droplet interface, causing immediate precipitation that may not re-dissolve.

The Protocol:

  • Step 1 (Stock): Start with 10 mM Stock in DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure water (not buffer) or 50% PEG-400/Water.

    • Why? This creates a 1 mM solution in 10% DMSO. The absence of buffer salts (Common Ion Effect) helps keep the HCl salt soluble.

  • Step 3 (Final): Dilute this intermediate 1:100 into your Assay Buffer (e.g., HEPES pH 7.4).

    • Result: 10 µM final concentration, 0.1% DMSO.

Module C: Buffer Selection (The Chloride Trap)

Avoid Phosphate Buffered Saline (PBS) if you are pushing solubility limits (>50 µM).

  • The Science: PBS contains ~137 mM NaCl. The high concentration of Chloride ions (

    
    ) shifts the equilibrium of your amine hydrochloride salt back toward the solid precipitate (Common Ion Effect).
    
  • Recommendation: Use HEPES or Tris-Maleate buffers. These have lower ionic strength regarding interfering anions.

Advanced Formulation: Cyclodextrin Shielding

If the fluorophenyl group causes non-specific binding or precipitation despite the above steps, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Mechanism: The hydrophobic fluorophenyl ring enters the cyclodextrin cavity (the "donut hole"), while the hydrophilic exterior keeps the complex soluble in water.

ComponentConcentrationRole
HP-β-CD 10% - 20% (w/v)Encapsulating Agent
DMSO 1% - 2%Co-solvent (Initial dissolution)
Buffer HEPES (pH 7.4)Physiological Medium

Preparation:

  • Dissolve HP-β-CD in buffer first.

  • Add DMSO stock of the compound to the Cyclodextrin solution with vortexing (not sonication).

  • Incubate at RT for 15 mins to allow equilibrium inclusion.

Chemical Stability Warning: The Oxetane Ring

You must understand the chemical liability of your scaffold.

Reaction Reactant Oxetane-Amine (Intact Ring) Intermediate Protonated Oxygen Reactant->Intermediate Fast Acid + H+ (Acidic pH) Product Ring Opening (Inactive Diol/Amino-Alcohol) Intermediate->Product Irreversible (Nucleophilic Attack)

Figure 2: Degradation pathway of oxetanes in acidic media.

  • Risk Factor: The HCl salt form is inherently acidic. If you dissolve the salt in unbuffered water at high concentration, the pH can drop to < 3.0.

  • Consequence: At pH < 3, the oxetane oxygen protonates, and the ring opens.

  • Prevention: Always dilute into a buffered solution (pH > 6) rapidly. Never leave the compound in 0.1 M HCl or unbuffered saline for extended periods (> 4 hours).

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the precipitate? A: Use with extreme caution. Sonication generates local heat. Heat + Acid (from the HCl salt) = Accelerated oxetane ring opening. If you must sonicate, use a water bath with ice and limit to 5-second bursts.

Q: Why does my IC50 shift after the compound sits for 24 hours? A: This suggests degradation. The oxetane ring may have hydrolyzed.[1][3][4] Run an LC-MS. If you see a peak mass of M+18 (Water addition) or M+36 (HCl addition), your compound has degraded. Prepare fresh solutions immediately before the assay.

Q: Is the Fluorine atom affecting solubility? A: Yes. The 2-fluorophenyl group increases lipophilicity (LogP) and reduces aqueous solubility compared to a non-fluorinated phenyl. It also alters the pKa of the amine slightly via inductive effects, making it less basic than a standard alkyl amine.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

    • Context: Establishes the physicochemical properties of oxetanes, including their use to modul
  • Bull, J. A., et al. (2016).[5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][6] Chemical Reviews.

    • Context: detailed analysis of oxetane ring stability under acidic conditions and substitution patterns.[3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8][9] Advanced Drug Delivery Reviews.

    • Context: Explains the "Common Ion Effect" where HCl salts precipit
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic small molecules in aqueous assays.

Sources

Optimization

Refinement of analytical methods for detecting impurities in 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride

Technical Support Center: Analytical Methods for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride Welcome to the technical support center for the analytical characterization of 3-(2-Fluorophenyl)oxetan-3-amine hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methods for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride

Welcome to the technical support center for the analytical characterization of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance on identifying and quantifying impurities in this active pharmaceutical ingredient (API). The unique structural features of this molecule—a fluorinated aromatic ring, a strained oxetane ring, and a primary amine hydrochloride salt—present specific analytical challenges that require robust and refined methods.

This resource will delve into common issues, troubleshooting strategies, and best practices for method development and validation, ensuring the scientific integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride?

A1: Impurities can originate from the synthetic route or degradation. Potential process-related impurities may include starting materials, intermediates, and by-products from reactions like fluorination or aminoalkylation.[1] Degradation impurities can form under stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][3][4] Given the structure, key impurities to anticipate include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers of the fluorophenyl group.

  • Oxetane ring-opening products: The strained four-membered oxetane ring is susceptible to ring-opening, particularly under acidic conditions, which could lead to diol-containing impurities.[5][6]

  • Oxidation products: The amine functionality can be susceptible to oxidation.

  • Residual solvents: Solvents used during synthesis and purification, such as acetone, ethyl acetate, methanol, or toluene, may be present.[7][8]

Q2: What is the recommended initial analytical approach for impurity profiling?

A2: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method with UV detection is the primary workhorse for impurity profiling of non-volatile organic impurities.[9][10] This should be complemented by gas chromatography (GC) for residual solvent analysis.[7][8][9][11][12] For structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.[13][14][15]

Q3: How can I ensure my analytical method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately detect decreases in the concentration of the API due to degradation. To achieve this, you must perform forced degradation studies.[2][3][16] This involves subjecting the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][3][4] The analytical method must then be able to separate these degradation products from the main API peak and from each other. The goal is typically to achieve 5-20% degradation of the API.[2]

Troubleshooting Guide: HPLC/UPLC Method Development

Q4: I'm seeing poor peak shape (tailing) for the main amine hydrochloride peak. What's the cause and how can I fix it?

A4: Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC. It's often caused by secondary interactions between the positively charged amine and residual acidic silanol groups on the silica-based column packing.

Causality: At typical mobile phase pH values (below the pKa of the amine), the amine is protonated and can interact ionically with deprotonated silanols, leading to tailing.

Solutions:

  • Use a low-pH mobile phase: Buffering the mobile phase to a pH of 2.5-3.5 with an agent like phosphoric acid or formic acid will protonate the silanol groups, minimizing secondary interactions.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites.[9]

  • Select a suitable column: Use a column specifically designed for basic compounds, such as one with end-capping or a hybrid particle technology that reduces the number of accessible silanol groups. A C18 column is a common starting point.[9][17]

Q5: My impurities are not separating from the main API peak. How do I improve resolution?

A5: Achieving adequate resolution between the API and its closely related impurities is a primary goal of method development.[10]

Causality: Insufficient selectivity of the chromatographic system for the compounds of interest.

Solutions:

  • Optimize the organic modifier: Vary the type of organic solvent (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity compared to acetonitrile due to its hydrogen-bonding capabilities.

  • Adjust the mobile phase pH: Small changes in pH can alter the ionization state of acidic or basic impurities, significantly impacting their retention and selectivity.

  • Implement a gradient elution: A gradient program, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.[9]

  • Change the stationary phase: If other optimizations fail, switching to a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide the necessary selectivity.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation Start Understand Analyte Properties (pKa, logP, UV spectra) Col_Select Select Column (e.g., C18, 150x4.6mm, 3µm) Start->Col_Select MP_Select Choose Mobile Phase (e.g., A: 0.1% H3PO4 in H2O, B: ACN) Col_Select->MP_Select Isocratic Initial Isocratic Run (e.g., 70:30 A:B) MP_Select->Isocratic Gradient Develop Gradient Profile Isocratic->Gradient Optimize Fine-tune Gradient, Flow Rate, Temp. Gradient->Optimize Forced_Deg Forced Degradation Study Optimize->Forced_Deg Validation Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) Forced_Deg->Validation Final_Method Final_Method Validation->Final_Method Method Finalized

Caption: A streamlined workflow for HPLC method development.

Troubleshooting Guide: Impurity Identification

Q6: An unknown peak has appeared in my chromatogram. How do I identify its structure?

A6: Identifying unknown impurities is a critical step in drug development and requires a multi-faceted approach.

Causality: The impurity could be a new degradation product, a process-related impurity from a change in synthesis, or a contaminant.

Solutions:

  • LC-MS Analysis: This is the most powerful technique for initial identification.[13][15] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to predict the elemental composition of the impurity.[14] MS/MS fragmentation data provides clues about the molecule's structure.[13]

  • Forced Degradation Studies: Comparing the unknown peak's retention time with peaks generated during forced degradation can indicate if it's a degradation product.[18]

  • Isolation and NMR Spectroscopy: For unambiguous structure elucidation, the impurity may need to be isolated using preparative HPLC.[19] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F for this molecule) can then be used to determine the complete molecular structure.[20][21][22] ¹⁹F NMR is particularly useful for identifying changes in the chemical environment of the fluorine atom.[23][24]

Decision Tree for Unknown Impurity Identification

Impurity_ID Start Unknown Peak Detected in HPLC LCMS Perform LC-MS Analysis Start->LCMS Forced_Deg Compare with Forced Degradation Profile Start->Forced_Deg AccurateMass Obtain Accurate Mass (HRMS) & MS/MS Fragmentation LCMS->AccurateMass DB_Search Database Search & Propose Putative Structures AccurateMass->DB_Search Match Is there a match? DB_Search->Match Forced_Deg->Match Isolate Isolate Impurity (Prep-HPLC) Match->Isolate No Elucidate Elucidate Structure Match->Elucidate Yes NMR Perform NMR Spectroscopy (1H, 13C, 19F, 2D) Isolate->NMR NMR->Elucidate Confirm Synthesize Standard & Confirm (co-injection) Elucidate->Confirm Final_ID Structure Confirmed Confirm->Final_ID

Sources

Troubleshooting

Addressing metabolic liabilities of fluorinated phenyl compounds

Welcome to the Fluorine Stability Technical Support Center. Ticket Status: OPEN Subject: Troubleshooting Metabolic Liabilities of Fluorinated Phenyl Compounds Assigned Specialist: Senior Application Scientist, DMPK Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Stability Technical Support Center.

Ticket Status: OPEN Subject: Troubleshooting Metabolic Liabilities of Fluorinated Phenyl Compounds Assigned Specialist: Senior Application Scientist, DMPK Division

User Guide Overview

You are likely here because your fluorinated lead compound—designed to block metabolic soft spots—is failing stability assays or showing toxicity signals.[1] While fluorine is often described as a "metabolic shield" due to the strength of the C–F bond (approx. 116 kcal/mol), it is not metabolically inert.[1]

This guide addresses the two primary failure modes of fluorinated phenyl rings:

  • Oxidative Defluorination: CYP450-mediated ipso-substitution.[1]

  • Nucleophilic Displacement: Glutathione (GSH)-mediated

    
     reactions.[1]
    

Module 1: Diagnostic Triage (Root Cause Analysis)

Before modifying your molecule, you must identify the specific mechanism of instability.[1] Use this decision matrix to route your troubleshooting.

DiagnosticTree Start Start: Compound Unstable in HLM/Hepatocytes MetID Run Metabolite ID (LC-MS/MS) with GSH Supplementation Start->MetID Decision1 Is Fluorine lost in the metabolite? MetID->Decision1 Result1 Oxidative Defluorination (Ipso-Substitution) Decision1->Result1 Yes (M - 2 Da + 16 Da) Result2 GSH Adduct Observed (M + 305 Da) Decision1->Result2 Yes (M - F + GSH) Result3 Standard Oxidation (No F loss, +16 Da) Decision1->Result3 No Go to Module 2 Go to Module 2 Result1->Go to Module 2 Go to Module 3 Go to Module 3 Result2->Go to Module 3 Standard MedChem\nOptimization Standard MedChem Optimization Result3->Standard MedChem\nOptimization

Figure 1. Diagnostic workflow for identifying fluorine-specific metabolic liabilities.

Module 2: Troubleshooting Oxidative Defluorination

The Issue: You observe a metabolite with a mass shift of M - 2 Da (loss of F, gain of OH, followed by oxidation) or M + 16 Da where the F is gone. The Mechanism: Ipso-substitution.[1] Contrary to popular belief, the C–F bond does not need to break homolytically.[1] The high-valent Iron-Oxo species of Cytochrome P450 (Compound I) attacks the carbon bearing the fluorine.[1]

Mechanism Visualization

IpsoMechanism Substrate Fluorophenyl Substrate Intermediate Tetrahedral Intermediate Substrate->Intermediate Electrophilic Attack at C-F P450 CYP450 (Cpd I) P450->Intermediate Phenol Phenol (Unstable) Intermediate->Phenol Elimination of F- Quinone Quinone/Quinone Imine (Toxic Reactive Metabolite) Phenol->Quinone Oxidation

Figure 2.[1] Mechanism of P450-mediated oxidative defluorination (ipso-attack).

FAQ: Why is this happening?

The fluorine atom is small and highly electronegative, but it does not sterically block the P450 active site as effectively as a chlorine or methyl group.[1] If the aromatic ring is electron-rich (e.g., contains -OMe, -NH2), the P450 is drawn to the ring. The ipso-carbon becomes a valid site for hydroxylation [1].[1]

Remediation Steps
  • Electronic Deactivation: Add an electron-withdrawing group (EWG) like -CN or -CF3 meta to the fluorine to reduce the electron density of the ring, making it less attractive to electrophilic P450 attack.[1]

  • Steric Blocking: Replace the single Fluorine with a Trifluoromethyl (-CF3) group.[1] The increased steric bulk prevents the approach of the heme iron, and the C-F bonds in CF3 are significantly more stable against ipso-attack than aryl-F [2].

  • Scaffold Hopping: Move the fluorine to a position less accessible to the enzyme, or switch to a pyridyl ring (nitrogen decreases ring electron density).[1]

Module 3: Troubleshooting Nucleophilic Displacement (GSH Adducts)

The Issue: In a GSH trapping assay, you detect adducts with a mass shift of +287 Da (GSH addition minus HF). The Mechanism: Nucleophilic Aromatic Substitution (


).[1][2] The glutathione thiolate anion attacks the fluorinated carbon.[1]
Root Cause Analysis

This reaction requires the aromatic ring to be electron-deficient .[1]

  • Risk Factors: Fluorine located ortho or para to strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl, or other fluorines).[1]

  • The Trap: The fluorine acts as a leaving group because the C-F bond is highly polarized, creating a strong partial positive charge (

    
    ) on the carbon, inviting the nucleophile [3].[1]
    
Remediation Steps
StrategyTechnical Rationale
Remove Aux EWGs If you have a nitrile or carbonyl para to the F, remove or replace it to lower the electrophilicity of the ring C.
Relocate Fluorine Move F to the meta position relative to the EWG.

resonance stabilization is not possible from the meta position.[1]
Increase Sterics Place a bulky group (e.g., methyl, chloro) ortho to the fluorine to sterically hinder the approach of the bulky Glutathione molecule.[1]

Module 4: Validated Experimental Protocols

To confirm these liabilities, do not rely on standard clearance assays.[1] You must run a Reactive Metabolite Trapping Assay .[1]

Protocol: Microsomal GSH Trapping

Objective: Detect reactive electrophilic species (quinones or


 targets) generated during metabolism.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Glutathione (GSH) (10 mM stock in buffer) or Dansyl-GSH (for fluorescence detection) [4].[1]

  • Test Compound (10 mM DMSO stock).[1]

Workflow:

  • Pre-incubation: Mix HLM (final 1.0 mg/mL) + Test Compound (10 µM) + GSH (5 mM) in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.

    • Note: High GSH (5-10 mM) is required to outcompete endogenous nucleophiles.[1]

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Incubation: Incubate at 37°C for 60 minutes.

    • Control: Run a parallel sample without NADPH (to detect non-P450 chemical reactivity).[1]

  • Termination: Quench with ice-cold Acetonitrile (1:1 volume). Centrifuge at 10,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.[1]

    • Scan Mode: Use Neutral Loss Scanning.

      • Look for Neutral Loss of 129 Da (pyroglutamic acid fragment of GSH).[1]

      • Look for Neutral Loss of 307 Da (entire GSH moiety).[1]

    • Data Interpretation:

      • Parent + 305 Da: Direct displacement of F by GSH (

        
        ).[1]
        
      • Parent + 321 Da: Oxygenation (+16) followed by GSH addition (+305).[1] Indicates quinone formation.[1][3]

References

  • Mechanism of Oxidative Defluorination: Denny, B. G., et al. (2021).[1][3][4] Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism. ACS Catalysis.[1][3] [Link][1]

  • Metabolic Stability of Fluorinated Motifs: Bhattarai, P., et al. (2026).[1][5] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][1]

  • Glutathione Conjugation Mechanisms: Pinto, A. J., & Cooper, A. J. L. (2010).[1] Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology. [Link]

  • Trapping Assay Protocols: Gan, J., et al. (2005).[1] Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. [Link]

Sources

Optimization

Technical Support Center: Asymmetric Synthesis of Chiral 3-Aminooxetanes

Welcome to the technical support center for the synthesis of chiral 3-aminooxetanes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral 3-aminooxetanes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable motifs. The unique combination of a strained four-membered ring and a chiral amine center presents distinct challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of chiral 3-aminooxetanes?

The most prevalent and scalable strategy involves the asymmetric reductive amination of commercially available oxetan-3-one.[1][2] This is typically a two-step process:

  • Imine Formation: Condensation of oxetan-3-one with a primary amine or an amine equivalent. When a chiral auxiliary like tert-butanesulfinamide (tBS) is used, this step generates a chiral sulfinylimine.[3][4]

  • Diastereoselective Reduction: The resulting imine (or ketimine) is then reduced. The facial selectivity of this reduction is directed by the chiral auxiliary or a chiral catalyst, establishing the stereocenter.

Alternative, though less common, methods include the catalytic asymmetric ring-opening of 3-substituted oxetanes and multi-step sequences involving intramolecular cyclization of chiral precursors.[4][5]

Q2: Why is the oxetane ring considered a valuable scaffold in medicinal chemistry?

The oxetane ring is not merely an exotic structural element; it serves as a powerful tool for modulating the physicochemical properties of drug candidates. It can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl groups.[1][6] Its introduction often leads to significant improvements in:

  • Aqueous Solubility: The polar oxygen atom acts as a good hydrogen-bond acceptor, which can dramatically increase solubility compared to a lipophilic gem-dimethyl equivalent.[6]

  • Metabolic Stability: The strained ring is generally stable under physiological conditions and can block sites of metabolic oxidation.

  • Lipophilicity (LogP): It can fine-tune LogP to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Q3: What are the inherent chemical challenges associated with synthesizing and handling oxetanes?

The primary challenge stems from the ring strain of the four-membered ether, which is approximately 107 kJ/mol.[6] This strain makes the ring susceptible to cleavage under certain conditions, particularly in the presence of strong acids (both Lewis and Brønsted).[2][7][8] Researchers must be cautious during synthesis, workup, and purification to avoid acidic conditions that can lead to unwanted ring-opening and the formation of 1,3-diol or amino alcohol byproducts.[2] While generally stable to basic conditions, prolonged exposure to strong organometallics at high temperatures can also lead to degradation.[6]

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems encountered during the synthesis of chiral 3-aminooxetanes, with a focus on the common reductive amination pathway.

Problem 1: Low or Inconsistent Enantioselectivity (ee)

Q: My reaction is producing the desired 3-aminooxetane, but the enantiomeric excess is low (<90%) and varies between runs. How can I improve stereocontrol?

A: Achieving high enantioselectivity is a multifactorial challenge. The transition state energy difference between the two diastereomeric pathways is often small, making the reaction sensitive to subtle changes.

Root Causes & Corrective Actions:

  • Suboptimal Temperature: The single most effective variable for improving ee is often temperature.

    • Explanation: Lowering the reaction temperature increases the energy difference (ΔΔG‡) between the competing diastereomeric transition states, favoring the formation of one enantiomer.

    • Action: Perform the reduction step at a lower temperature. If you are running the reaction at 0 °C, try -20 °C, -48 °C, or even -78 °C.[9] Monitor reaction progress, as kinetics will be slower.

  • Inadequate Reagent Purity or Moisture:

    • Explanation: Water can interfere with Lewis acidic catalysts and react with reducing agents. Impurities in the solvent or starting materials can poison the catalyst or participate in undesired side reactions.

    • Action: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Verify the purity of oxetan-3-one and the amine starting materials.

  • Incorrect Choice of Reducing Agent or Catalyst/Auxiliary:

    • Explanation: Steric and electronic matching between the substrate, chiral director (auxiliary or ligand), and reducing agent is critical. A bulky reducing agent may exhibit different facial selectivity than a smaller one.

    • Action: Screen a panel of reducing agents. For reductions of N-sulfinylimines, common choices include NaBH₄, L-Selectride®, and DIBAL-H. Each can give different levels of diastereoselectivity depending on the substrate.[3] If using a catalytic system, the choice of chiral ligand is paramount and often requires empirical screening.[10]

Data-Driven Optimization of Reaction Parameters:

ParameterCondition A (Low ee)Condition B (Optimized)Typical ee (%)
Temperature 0 °C-78 °C75% ➔ >95%
Reducing Agent NaBH₄L-Selectride®80% ➔ >98%
Solvent Methanol (Protic)THF (Aprotic)60% ➔ 92%
Moisture Undried SolventAnhydrous Solvent85% ➔ >95%
Problem 2: Poor Chemical Yield & Complex Reaction Mixture

Q: My reaction is giving a low yield of the desired product, and the crude NMR/LCMS shows multiple byproducts. What is causing this and how can I suppress side reactions?

A: Low yields in oxetane synthesis are often due to product degradation via ring-opening or competing side reactions.

Troubleshooting Workflow for Low Yield

G cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation / Side Reactions start Low Yield Observed check_conversion 1. Check Reaction Conversion (TLC/LCMS) start->check_conversion incomplete Starting Material Remains check_conversion->incomplete Yes degradation Product Formed, then Disappeared or Multiple Byproducts check_conversion->degradation No, full conversion action_incomplete Troubleshoot Reaction Conditions: - Increase temperature/time? - Check reagent/catalyst activity. - Increase concentration. incomplete->action_incomplete check_acid 2. Suspect Acid-Catalyzed Ring-Opening? degradation->check_acid check_dimer 3. Suspect Dimerization? degradation->check_dimer action_acid Mitigate Acid Exposure: - Use non-acidic workup (e.g., Rochelle's salt). - Purify on neutral/basic alumina or add Et3N to silica gel eluent. - Check for acidic impurities. check_acid->action_acid action_dimer Minimize Intermolecular Reactions: - Run at higher dilution. - Add product slowly to workup solution. check_dimer->action_dimer

Caption: A workflow for diagnosing the cause of low yields.

Specific Scenarios and Solutions:

  • Acid-Catalyzed Ring Opening:

    • Symptom: Appearance of byproducts with masses corresponding to (Product + H₂O). This is the most common failure mode.[2]

    • Cause: Exposure to acid during the reaction, workup (e.g., aqueous HCl quench), or purification (e.g., standard silica gel).

    • Solution:

      • Workup: Quench the reaction with a neutral or basic aqueous solution, such as saturated Rochelle's salt (potassium sodium tartrate) or NaHCO₃ solution. Avoid quenching with NH₄Cl unless the pH is controlled.

      • Purification: Deactivate silica gel by pre-treating it with a solvent system containing 1-2% triethylamine or ammonia in methanol. Alternatively, use a different stationary phase like neutral alumina.

  • Dimerization:

    • Symptom: A significant byproduct with a mass approximately double that of the desired product. 3-aminooxetanes can act as both nucleophiles and electrophiles, leading to dimerization.[11][12]

    • Cause: High concentration can favor this intermolecular side reaction.

    • Solution: Run the reaction at a lower concentration (e.g., decrease from 0.5 M to 0.1 M).

Problem 3: Difficult Purification

Q: My chiral 3-aminooxetane is difficult to purify. It streaks badly on silica gel, and I have trouble separating it from polar byproducts.

A: The basicity of the amino group and the polarity of the oxetane oxygen can make chromatographic purification challenging.

Core Purification Strategy

G cluster_chrom Chromatography Options start Crude Product Mixture extraction Aqueous Workup (e.g., NaHCO3 wash) start->extraction chromatography Column Chromatography extraction->chromatography analysis Assess Purity & ee (NMR, Chiral HPLC/SFC) chromatography->analysis silica Silica Gel + Base Modifier (1-2% Et3N or NH4OH in eluent) chromatography->silica alumina Neutral or Basic Alumina chromatography->alumina reverse Reverse Phase (C18) (if applicable) chromatography->reverse final_product Pure Enantioenriched Product analysis->final_product

Caption: Key steps and options for purifying 3-aminooxetanes.

Detailed Purification Protocols:

  • Protocol: Mitigating Tailing on Silica Gel

    • Objective: To prevent the basic amine from interacting strongly with acidic silanol groups on the silica surface.

    • Step 1: Prepare your eluent (e.g., 95:5 DCM/MeOH). Add triethylamine (Et₃N) to a final concentration of 1-2% by volume.

    • Step 2: Prepare the silica gel slurry using this modified eluent.

    • Step 3: Equilibrate the column by flushing with 2-3 column volumes of the modified eluent before loading your sample.

    • Step 4: Run the column as usual. The baseline amine additive will compete for the active sites on the silica, allowing your product to elute with improved peak shape.

  • Protocol: Chiral Purity Analysis and Separation

    • Objective: To determine the enantiomeric excess (ee) of the final product.

    • Methodology: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[13][]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral amines.

    • Screening: A systematic screen using different columns (e.g., Chiralpak AD, AS; Chiralcel OD, OJ) and mobile phases (typically hexane/isopropanol or methanol for HPLC; CO₂/modifier for SFC) is the most efficient way to find a suitable separation method.[13]

References

  • Zhang, R., Guo, W., Duan, M., Houk, K. N., & Sun, J. (2020). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 59(7), 2756-2760. [Link]

  • Zhang, R., Lai, Z., & Sun, J. (2021). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 57(1), 81-84. [Link]

  • Sun, J., & Zhang, R. (2020). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Chemical Biology, 1(1), 10-14. [Link]

  • List, B., & Pojarliev, P. (2013). Catalytic asymmetric three-component synthesis of homoallylic amines. Angewandte Chemie International Edition, 52(10), 2773-2776. [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Li, Z., & Tao, J. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 855-872. [Link]

  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 10170-10175. [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]

  • Grygorenko, O. O., et al. (2023). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. 27th International Symposium on the Organic Chemistry of Sulfur. [Link]

  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 10170-10175. [Link]

  • Basava, V., & Balasubramanian, S. (2011). Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers. Molecules, 16(9), 7434-7446. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P-and N,N-ligands to mono-and bidentate P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • Wang, C., & Sun, J. (2019). Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Angewandte Chemie International Edition, 58(30), 10159-10163. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(19), 11247-11302. [Link]

  • Williams, R. M. (1995). Chapter 13: Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Biotechnology: Biocatalysis and Bioprocessing, Volume 5, 277-307.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Zhang, L., & Ye, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 49(36), 6331-6334. [Link]

  • Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Zhang, R., Guo, W., Duan, M., Houk, K. N., & Sun, J. (2020). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition. [Link]

  • Bel-Oউন, E., et al. (2001). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 26(2), 241-250. [Link]

  • Frings, M., & Bolm, C. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-143. [Link]

  • Ates, M., et al. (2012). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Journal of chromatographic science, 50(5), 418-424. [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2010). Oxetane Presentation. The Dong Group. [Link]

  • Berger, Y., et al. (2026). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1217(5), 762-771. [Link]

  • Wang, C., et al. (2022). Chiral Cp x Rh III -catalyzed enantioselective C–H annulation to access fused tricyclic sulfur-stereogenic and medium-sized aza-heterocycles. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Molecules, 29(3), 693. [Link]

  • Sharma, M., & Mangas-Sanchez, J. (2022). Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. ResearchGate. [Link]

  • Frings, M., & Bolm, C. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-143. [Link]

  • DiRocco, D. A., & Rovis, T. (2023). Enantioselective synthesis of chiral BCPs. Chemical Science, 14(44), 12229-12240. [Link]

  • Kumar, A., & Saxena, A. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(61), 8591-8594. [Link]

  • Connon, S. J., & Hegarty, A. F. (2025). Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. ResearchGate. [Link]

Sources

Troubleshooting

Cryopreservation and long-term storage protocols for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride

Introduction: The "Ticking Clock" of Oxetane Chemistry Welcome to the technical support hub for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride . While this compound is a valuable building block for introducing polarity a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ticking Clock" of Oxetane Chemistry

Welcome to the technical support hub for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride . While this compound is a valuable building block for introducing polarity and metabolic stability into drug candidates (often as a gem-dimethyl or carbonyl bioisostere), it possesses a specific chemical liability: the strained oxetane ring. [1][2]

Unlike standard "cryopreservation" applied to biological tissues, the "cryopreservation" of this small molecule refers to Low-Temperature Chemical Banking . The primary goal is not preserving viability, but preventing acid-catalyzed ring opening .

Critical Stability Warning: This compound is supplied as a Hydrochloride (HCl) salt . While the salt form stabilizes the amine, it introduces a latent acidity. If moisture enters the storage vial, the combination of water and the HCl counter-ion creates an acidic micro-environment that can catalyze the rupture of the oxetane ring, degrading your sample into a useless acyclic alcohol.

Part 1: Solid-State Storage Protocols (The "Deep Freeze")

Objective: Maintain the compound in a kinetically trapped solid state where hydrolysis is impossible.

The "Dry-Ice" Rule

The enemy is not just heat; it is moisture . The HCl salt is hygroscopic.

  • Storage Temperature: -20°C (Standard) or -80°C (Long-term >1 year).

  • Atmosphere: Argon or Nitrogen blanket is mandatory after every use.

Protocol 1: Handling the Solid Powder
  • Equilibration (Crucial Step): Before opening the vial, allow it to warm to Room Temperature (RT) inside a desiccator for at least 30 minutes .

    • Why? Opening a cold vial in humid lab air causes immediate water condensation on the powder. This water will dissolve a fraction of the salt, lower the local pH, and initiate ring opening.

  • Aliquot Strategy: Do not repeatedly freeze-thaw the bulk bottle. Weigh out the total amount needed for a campaign and dissolve immediately, or sub-aliquot the powder into single-use vials in a glovebox or dry-bag.

  • Re-sealing: Flush the headspace with Argon (heavier than air, sits on the powder) before recapping. Parafilm is insufficient for long-term storage; use a cap with a Teflon liner.

Part 2: Solution-State Storage (DMSO Stocks)

Objective: Prevent precipitation and hydrolysis in working stocks.

The DMSO Paradox

DMSO is the standard solvent for library storage, but it is extremely hygroscopic. A DMSO stock left open absorbs water from the air, eventually becoming a DMSO/Water mixture.

Protocol 2: Preparation of Frozen Stocks
  • Concentration: Prepare stocks at 10 mM or 20 mM . Higher concentrations (e.g., 100 mM) increase the risk of "crash-out" (precipitation) upon freezing.

  • Solvent Grade: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Freeze-Thaw Cycles: Limit to <5 cycles .

    • Mechanism: Each freeze-thaw cycle stresses the solubility equilibrium. While the oxetane is relatively stable in pure DMSO, repeated condensation introduction leads to degradation.

  • Visual QC: Upon thawing, vortex vigorously. If a "swirl" or precipitate remains, sonicate for 5 minutes. If it persists, the compound may have hydrolyzed (the ring-opened product often has different solubility).

Visualizing the Workflow

StorageWorkflow Start Bulk Powder (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Weigh Weigh in Dry Environment Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve QC QC Check (LCMS/NMR) Dissolve->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Freeze Flash Freeze Store at -20°C Aliquot->Freeze Argon Flush

Figure 1: Optimal workflow for converting solid stock to frozen liquid aliquots to minimize moisture exposure.

Part 3: Troubleshooting Guide & FAQs

Scenario A: Degradation Detection

Q: My white powder has turned slightly yellow or sticky. Is it still good?

  • Diagnosis: This indicates hydrolysis and hygroscopic failure . The "stickiness" is likely water absorption (deliquescence). The yellowing suggests amine oxidation or ring-opening polymerization.

  • Action: Run an LCMS immediately. If the main peak (M+H) is accompanied by a peak at M+18 (Water addition), the oxetane ring has opened. Discard the sample.

Q: What does the degradation product look like on NMR?

  • Diagnosis: In proton NMR (

    
    H-NMR), the oxetane ring protons appear as distinct multiplets between 4.5 ppm and 5.2 ppm .
    
  • The Shift: If the ring opens, these protons shift upfield (lower ppm) toward the 3.5–4.0 ppm range (typical for acyclic ethers/alcohols), and the splitting pattern simplifies.

Scenario B: Chemical Handling

Q: Can I free-base the compound (remove HCl) for better storage?

  • A: NO. While the acid is a risk with water, the amine salt is generally more stable to oxidation than the free amine. Furthermore, free-basing might inadvertently trigger polymerization if not done carefully. Store as the HCl salt; control the water.

Q: Can I store aqueous working solutions (e.g., in PBS) at 4°C?

  • A: Absolutely NOT.

    • Reasoning: In aqueous buffer, even at neutral pH, the equilibrium allows for slow hydrolysis. At 4°C, this might take days, but for a library screen, it introduces noise. Only dilute into aqueous buffer immediately prior to use .

Visualizing the Degradation Pathway

Degradation Compound 3-(2-Fluorophenyl)oxetan-3-amine HCl (Intact Ring) Protonation Protonation of Oxetane Oxygen Compound->Protonation Acidic Environment Moisture Moisture Ingress (H2O) Moisture->Protonation Attack Nucleophilic Attack by Water (SN2) Protonation->Attack Activation Product Ring-Opened Diol/Amino-Alcohol (Inactive/Toxic) Attack->Product Irreversible

Figure 2: The "Death Spiral" of an oxetane salt. Moisture activates the acid inherent in the salt, protonating the ring oxygen and inviting water to snap the ring open.

References & Grounding

  • Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery.[1][2][4][5] Angewandte Chemie International Edition.[3] (Seminal work establishing 3,3-disubstituted oxetanes as stable gem-dimethyl bioisosteres).[1][5]

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters.[3] (Detailed structural stability analysis of the oxetane ring).

  • Cheng, X., et al. (2003).[6] Studies on repository compound stability in DMSO under various conditions.[7] Journal of Biomolecular Screening.[6] (Validation of DMSO freeze-thaw protocols).

  • BenchChem. Assessing the stability of the oxetane ring under various chemical conditions. (General stability profile of oxetane building blocks).

Sources

Optimization

Technical Support Center: Improving the Oral Bioavailability of Oxetane-Based Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the challenges associated with the oral bioavailability of oxetane-containing drug candidates. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven strategies to help you navigate your experimental hurdles.

Understanding the Oxetane Motif: The "Why" and the "How"

The oxetane ring has become an increasingly popular motif in medicinal chemistry for good reason. This small, polar, three-dimensional heterocycle can significantly improve the physicochemical properties of a drug candidate.[1][2][3] Often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities, the oxetane can enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic stability.[4][5] However, the very properties that make oxetanes attractive can also present unique challenges to achieving optimal oral bioavailability.

Oral bioavailability is a complex interplay of several factors: the drug must first dissolve in the gastrointestinal fluids (solubility), then pass through the intestinal wall into the bloodstream (permeability), and finally, survive metabolic breakdown by enzymes in the gut wall and liver (metabolism).[6][7] This guide will address common failure points in this process for oxetane-based compounds and provide structured troubleshooting approaches.

The Impact of the Oxetane Moiety on Drug Properties

The strategic incorporation of an oxetane can profoundly influence a molecule's behavior. Understanding these effects is the first step in troubleshooting.

PropertyGeneral Impact of Oxetane IncorporationRationale & CausalityPotential Downside for Oral Bioavailability
Aqueous Solubility Generally IncreasedThe polar oxygen atom acts as a hydrogen bond acceptor, disrupting crystal lattice energy and improving interaction with water.[4][5]While beneficial for dissolution, very high polarity can sometimes hinder passive diffusion across the lipophilic gut wall.
Lipophilicity (LogD) Generally DecreasedThe introduction of a polar heteroatom reduces the overall lipophilicity compared to a carbocyclic or alkyl analogue like a gem-dimethyl group.[1][8]If LogD is reduced too much, the compound may not have sufficient lipophilicity to partition into the intestinal membrane, leading to poor permeability.
Metabolic Stability Often ImprovedCan act as a "metabolic shield" for adjacent, labile positions.[1][5] Can also redirect metabolism away from CYP450 enzymes toward other pathways like microsomal epoxide hydrolase (mEH).[9][10]While generally stable, the oxetane ring itself can be a substrate for mEH, leading to ring-opening and formation of diol metabolites.[9] The stability is highly dependent on the substitution pattern.[1]
Basicity (pKa) of Adjacent Amines DecreasedThe electron-withdrawing nature of the oxetane oxygen reduces the basicity of proximal nitrogen atoms.[1][11]This is often beneficial, reducing off-target effects (e.g., hERG inhibition) and potentially avoiding P-glycoprotein (P-gp) efflux, but can alter solubility at different gut pH levels.[2][12]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental observations and provides a logical path toward resolution.

Scenario 1: Poor Aqueous Solubility

Q: My oxetane-containing compound shows high potency in biochemical assays but has extremely low kinetic and thermodynamic solubility (<1 µg/mL). What are my primary strategies?

A: This is a classic "brick dust" problem, where poor solubility is the rate-limiting step for absorption.[13] Even with the inherent solubilizing potential of the oxetane, the overall molecular properties (e.g., high crystallinity, planarity) may dominate.

Immediate Troubleshooting Steps:

  • Confirm the Solid Form: Is your compound crystalline or amorphous? Amorphous forms are higher in energy and typically exhibit greater solubility. Perform powder X-ray diffraction (PXRD) to determine the solid state.

  • pH-Dependent Solubility Profile: Determine the solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). If your molecule has an ionizable center, solubility may dramatically increase at a pH where it is charged. The oxetane's influence on the pKa of adjacent amines is critical here.[12]

Advanced Strategies & Rationale:

  • Formulation Approaches: Before undertaking further medicinal chemistry, explore formulation strategies. These are designed to present the drug to the gastrointestinal tract in a more "soluble" or readily absorbable state.[14][15]

    • Solid Dispersions: Creating an amorphous solid dispersion with a polymer (e.g., PVP, HPMC-AS) via spray-drying or hot-melt extrusion can prevent crystallization and maintain the drug in a supersaturated state upon dissolution.[16] This is a highly effective technique for BCS Class II compounds (low solubility, high permeability).[15]

    • Lipid-Based Formulations: For highly lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[14] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion in the gut, facilitating absorption.

    • Particle Size Reduction: Techniques like cryo-milling or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[16][17]

  • Medicinal Chemistry Approaches:

    • Introduce Ionizable Centers: If your molecule is neutral, adding a basic or acidic group can provide a "handle" for salt formation or pH-dependent solubilization. However, be mindful of how this impacts overall properties and target affinity.

    • Disrupt Crystal Packing: Introduce substituents that disrupt molecular planarity and symmetry. The sp3-rich character of the oxetane already contributes to this, but further modifications to the main scaffold may be necessary.[1][2]

Scenario 2: Good Solubility, Poor Permeability

Q: My compound is soluble but shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in our Caco-2 assay and has low oral bioavailability in vivo. What's the likely cause?

A: This profile suggests that the drug can dissolve but cannot efficiently cross the intestinal epithelium. The two most common culprits are inherent low passive permeability or active removal by efflux transporters.

Workflow for Diagnosing Permeability Issues:

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the metabolic stability of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride against known drugs

Title: Benchmarking the Metabolic Stability of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride: A Comparative Guide Executive Summary: The Oxetane Advantage 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Metabolic Stability of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride: A Comparative Guide

Executive Summary: The Oxetane Advantage

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride represents a critical class of building blocks in modern medicinal chemistry: the oxetane bioisostere . In drug design, this scaffold is frequently deployed to replace gem-dimethyl or carbonyl groups.[1][2]

The primary objective of benchmarking this compound is not merely to establish its half-life, but to validate its utility in blocking metabolic soft spots while modulating physicochemical properties (lowering LogD and reducing amine pKa).

This guide provides a rigorous framework for evaluating the metabolic stability of this specific oxetane-amine against standard high-clearance and low-clearance drugs, utilizing a Human Liver Microsome (HLM) assay.

The Compound & The Comparator Strategy

To truly benchmark this molecule, you cannot test it in isolation. You must compare it against the structural motif it is designed to replace.

Target Molecule:
  • Name: 3-(2-Fluorophenyl)oxetan-3-amine HCl

  • Role: Metabolic Blocker / Lipophilicity Modulator

  • Key Feature: The oxetane ring acts as a "metabolic sink," lacking the easily abstractable hydrogen atoms found in cyclobutane or alkyl chains.

The "Ghost" Comparator (Structural Analog):

To prove the efficacy of the oxetane, the ideal head-to-head comparison is against the gem-dimethyl or cyclobutane analog (e.g., 1-(2-fluorophenyl)cyclobutan-1-amine).

  • Hypothesis: The oxetane derivative should exhibit a longer half-life (

    
    ) and lower Intrinsic Clearance (
    
    
    
    ) due to the removal of hydrogen atoms
    
    
    to the amine that are susceptible to Cytochrome P450 (CYP) oxidation.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and in vitro half-life (

) using Human Liver Microsomes (HLM).
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of 3-(2-Fluorophenyl)oxetan-3-amine in phosphate buffer (final DMSO < 0.1%).

    • Add microsomes (final concentration 0.5 mg/mL).[3]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH cofactor to initiate the reaction.

    • Control: Run a parallel batch without NADPH to assess chemical instability (non-enzymatic degradation).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile (with Internal Standard).

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[4] Monitor the parent ion transition (M+H)+.

Visualization: Assay Workflow & Logic

The following diagram illustrates the critical decision points in the stability assay workflow.

G Start Compound Preparation (1 µM) Incubation Microsomal Incubation (37°C + NADPH) Start->Incubation Sampling Time Point Extraction (0-60 min) Incubation->Sampling Metabolic Attack Quench Quench & Precipitate (ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 1: Standard Microsomal Stability Workflow for Oxetane Benchmarking.

Benchmarking Data: Expected Performance

The following table outlines the expected performance of 3-(2-Fluorophenyl)oxetan-3-amine against industry-standard controls.

Note: The "Test Compound" values are predictive estimates based on the class behavior of 3,3-disubstituted oxetanes in literature (Rogers-Evans et al., 2010).

Compound ClassCompound NameClassification

(min)

(µL/min/mg)
Role in Assay
Test Article 3-(2-Fluorophenyl)oxetan-3-amine Moderate-Low > 60 < 20 Target
High ClearanceVerapamilHigh< 15> 100Positive Control
High ClearancePropranololHigh15 - 2550 - 100Positive Control
Low ClearanceWarfarinLow> 120< 10Negative Control
Structural Analog1-(2-Fluorophenyl)cyclobutan-1-amineModerate30 - 4530 - 50Comparative Baseline
Data Interpretation
  • The Oxetane Effect: You should observe a distinct improvement in

    
     for the oxetane amine compared to the cyclobutane analog. This confirms the blocking of the C-H oxidation site.
    
  • pKa Modulation: The oxetane oxygen reduces the basicity of the adjacent amine (pKa ~ 6.0–7.5) compared to a standard benzylamine (pKa ~ 9.5). This reduces lysosomal trapping in hepatocytes, potentially altering the volume of distribution, though this is more relevant in hepatocyte assays than microsomes.

Mechanistic Insight: Why Oxetanes Survive

The metabolic stability of this compound is driven by two main factors:

  • Steric & Electronic Shielding: The oxetane ring is strained and the oxygen lone pairs repel the heme iron of CYP450 enzymes, making the adjacent carbons less accessible for hydroxylation.

  • Basicity Reduction: By lowering the pKa of the amine, the molecule is less protonated at physiological pH (7.4), which can alter its binding affinity to certain CYP isoforms (like CYP2D6) that prefer basic substrates.

MetabolicPath Substrate 3-(2-Fluorophenyl)oxetan-3-amine CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Exposure Oxetane Oxetane Ring (No abstractable H) CYP->Oxetane Path A: Oxetane GemDimethyl Gem-Dimethyl Analog (Available C-H bonds) CYP->GemDimethyl Path B: Analog Result1 Metabolic Blockade (High Stability) Oxetane->Result1 Steric/Electronic Resistance Result2 Hydroxylation (Rapid Clearance) GemDimethyl->Result2 C-H Abstraction

Figure 2: Mechanistic divergence between Oxetane scaffolds and traditional alkyl analogs.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Rogers-Evans, M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Cyprotex. (2024).[4] Microsomal Stability Assay Protocol. Link

Sources

Comparative

Orthogonal assays to confirm the biological activity of novel oxetane compounds

Technical Guide: Orthogonal Assays to Confirm the Biological Activity of Novel Oxetane Compounds Executive Summary: The Oxetane Imperative In modern medicinal chemistry, the oxetane ring (1,3-epoxypropane) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Orthogonal Assays to Confirm the Biological Activity of Novel Oxetane Compounds

Executive Summary: The Oxetane Imperative

In modern medicinal chemistry, the oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere, primarily championed by the Carreira group, to replace gem-dimethyl or carbonyl groups.[1][2][3] This substitution often improves aqueous solubility, reduces lipophilicity (LogD), and blocks metabolic soft spots (CYP450 oxidation) without altering the vector of substituents.

However, the introduction of high-polarity motifs into lipophilic scaffolds presents a validation paradox. While solubility improves, cell permeability may decrease. Furthermore, primary high-throughput screens (HTS)—often relying on fluorescence—can yield false positives due to compound aggregation or spectral interference.

This guide outlines a self-validating orthogonal workflow designed to confirm that a novel oxetane compound is not just an assay artifact, but a genuine modulator of its biological target.

Strategic Framework: The Validation Funnel

To validate oxetane hits, we must move beyond simple potency (


) and interrogate the mechanism of binding  and cellular engagement . We employ a funnel approach:
  • Primary Screen (Biochemical): High throughput, prone to artifacts (e.g., TR-FRET).

  • Orthogonal 1 (Biophysical): Label-free confirmation of direct binding (e.g., SPR).

  • Orthogonal 2 (Cellular): Confirmation of target engagement in the native environment (e.g., CETSA).

ValidationFunnel Start Novel Oxetane Library Primary Primary Screen (TR-FRET/AlphaScreen) Start->Primary High Throughput Filter1 Hit Identification (Remove PAINS/Aggregators) Primary->Filter1 >50% Inhibition Ortho1 Biophysical Validation (SPR/GCI) Filter1->Ortho1 Selectivity Check Ortho2 Cellular Engagement (CETSA/NanoBRET) Ortho1->Ortho2 Kd & Residence Time Final Validated Lead Ortho2->Final Intracellular Binding

Figure 1: The Validation Funnel. A stepwise reduction of false positives moving from biochemical probability to biophysical certainty.

Comparative Analysis: Selecting the Right Assay

The following table contrasts the primary screening method with recommended orthogonal approaches.

FeaturePrimary: TR-FRET Orthogonal 1: SPR Orthogonal 2: CETSA
Methodology Time-Resolved Fluorescence Resonance Energy TransferSurface Plasmon Resonance (Label-Free)Cellular Thermal Shift Assay
Readout Proximity-based light emissionRefractive index change (Mass on surface)Protein solubility after thermal challenge
Throughput Ultra-High (1536-well)Medium (96/384-well)Medium (Western Blot or AlphaLISA)
Oxetane Relevance Risk: High. Oxetanes are polar; if the parent scaffold is fluorescent, TR-FRET can suffer interference.Benefit: High. Measures

. Oxetanes often alter kinetics (residence time) vs. gem-dimethyl parents.
Critical: Oxetanes lower LogD. CETSA proves the compound actually permeates the membrane to engage the target.
Interference Quenching, AutofluorescenceNon-specific binding to sensor chipCell toxicity (if incubation is too long)
Cost LowHigh (Chips + Instrument)Medium (Reagents)

Deep Dive: Biophysical Validation (SPR)

Why this is critical: Replacing a hydrophobic gem-dimethyl group with a polar oxetane changes the solvation shell of the molecule. This often affects the off-rate (


)  more than the affinity (

). TR-FRET provides a static snapshot (

), whereas SPR reveals the kinetic profile.
Protocol: Kinetic Characterization via SPR
  • Sensor Surface Preparation:

    • Use a CM5 (carboxymethylated dextran) sensor chip.

    • Immobilize the target protein via amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

    • Expert Tip: Ensure the protein is >95% pure. Aggregates on the chip surface will ruin kinetic fitting.

  • Compound Preparation:

    • Prepare the oxetane compound in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Solvent Correction: Since oxetanes are often dissolved in DMSO, prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Association: Inject compound for 60–120 seconds at 30 µL/min.

    • Dissociation: Switch to running buffer for 300 seconds.

    • Regeneration: If binding is not fully reversible, use a mild pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Validation Criteria: The

      
       should be theoretical (based on MW ratio). If 
      
      
      
      is super-stoichiometric, the oxetane compound may be aggregating (a common false positive mechanism).

Deep Dive: Cellular Target Engagement (CETSA)

Why this is critical: Oxetanes are often used to lower lipophilicity. While this improves metabolic stability, it can reduce passive diffusion across the cell membrane. A compound might bind the protein beautifully in a tube (SPR) but fail to enter the cell. CETSA confirms intracellular target engagement .

Mechanism of Action

Ligand binding stabilizes a protein, increasing its melting temperature (


).[4] We heat cells, lyse them, and remove precipitated (unbound/unfolded) protein. If the target remains soluble at high temperatures, the drug is bound.

CETSA_Workflow Step1 Treat Live Cells (Compound vs DMSO) Step2 Aliquot & Heat (40°C - 70°C) Step1->Step2 1 hr Incubation Step3 Lysis & Centrifugation Step2->Step3 Prec. Unstable Protein Step4 Detect Soluble Protein (Western/Alpha) Step3->Step4 Supernatant Analysis

Figure 2: CETSA Workflow. The survival of the target protein in the soluble fraction at high temperatures indicates successful ligand binding.

Protocol: Isothermal Dose-Response (ITDR-CETSA)
  • Cell Seeding: Seed cells (e.g., HEK293 or disease-relevant line) at 0.5 × 10⁶ cells/mL.

  • Treatment: Treat with the oxetane compound at varying concentrations (e.g., 10 nM to 10 µM) for 1 hour. Include a DMSO control.[5][6]

  • Thermal Challenge:

    • Determine the

      
       (aggregation temperature) of the target protein in advance (usually where 50% of protein precipitates).
      
    • Heat the treated cells to this specific temperature for 3 minutes using a PCR thermocycler.

  • Lysis & Separation:

    • Lyse cells using a mild detergent buffer (e.g., 0.4% NP-40) with protease inhibitors.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Detection:

    • Analyze the supernatant via Western Blot or AlphaLISA.

    • Result: A dose-dependent increase in soluble protein signal confirms the oxetane compound enters the cell and stabilizes the target.

Data Presentation: Interpreting the Results

When comparing a parent compound (Gem-dimethyl) to its Oxetane Bioisostere, the data should ideally look like this:

AssayMetricParent (Gem-dimethyl)Bioisostere (Oxetane)Interpretation
TR-FRET

15 nM18 nMPotency Retained: The structural change did not disrupt the pharmacophore.
SPR



Kinetics Improved: The oxetane may form new H-bonds, slightly increasing residence time.
Solubility Kinetic Sol.5 µM120 µMPhyschem Success: The oxetane significantly improves solubility (the primary goal).
CETSA

Shift
+4.5°C+4.2°CPermeability Confirmed: Despite being more polar, the oxetane still enters the cell.

Expert Insight: If the Oxetane compound shows high SPR binding but zero CETSA shift, the polarity increase has likely compromised membrane permeability. This is a "biochemically active but cellularly dead" compound.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Molina, D.M., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. Link

  • Meissner, F., et al. (2022). "The role of orthogonal assays in the validation of small molecule hits." Drug Discovery Today. Link

  • Carreira, E.M.[1][2][3] & Fessard, T.C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

Sources

Validation

Strategic Assessment of 3-(2-Fluorophenyl)oxetan-3-amine: A Comparative Guide to Mitigating Off-Target Liabilities

Executive Summary: The Oxetane Advantage 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride represents a critical tactical evolution in medicinal chemistry.[1] As a 3,3-disubstituted oxetane , it serves as a polar, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Advantage

3-(2-Fluorophenyl)oxetan-3-amine hydrochloride represents a critical tactical evolution in medicinal chemistry.[1] As a 3,3-disubstituted oxetane , it serves as a polar, metabolically robust bioisostere for the traditional gem-dimethyl or cyclic amine groups.[1]

While the gem-dimethyl group is a staple for steric bulk, it often introduces "metabolic hotspots" (susceptibility to CYP450 oxidation) and unnecessary lipophilicity (increasing LogP).[1] This guide assesses the oxetane derivative's performance, specifically focusing on how to validate its off-target safety profile —including hERG liability, metabolic clearance, and chemical reactivity—against its lipophilic alternatives.

Comparative Analysis: Oxetane vs. Traditional Isosteres

The following table contrasts the performance of the 3-(2-Fluorophenyl)oxetan-3-amine scaffold against its direct structural analogs: the gem-dimethyl (isopropyl) and the cyclobutane.

Table 1: Physicochemical & Safety Profile Comparison

FeatureOxetane Scaffold (Product)Gem-Dimethyl Analog (Alternative)Cyclobutane Analog (Alternative)Impact on Drug Design
Lipophilicity (LogD) Low (Polar Ether)High (Lipophilic)High (Lipophilic)Lower LogD improves solubility and reduces non-specific binding.[1]
Basicity (pKa) Modulated (~6.0–7.[1]5)High (~9.0–10.[1]0)High (~9.0–10.[1]0)Reduced pKa lowers hERG liability and improves membrane permeability.[1]
Metabolic Stability High (Blocks Metabolism)Low (Benzylic Oxidation Risk)ModerateOxetane ring blocks oxidative metabolism at the 3-position.[1]
Solubility Enhanced PoorPoorCritical for oral bioavailability.[1]
Chemical Stability Moderate (Acid Sensitive)HighHighRisk: Potential for ring opening in highly acidic environments (stomach).[1]
Mechanism of Action (The "Why")

The oxetane oxygen acts as a hydrogen bond acceptor but, crucially, its electron-withdrawing nature (inductive effect) lowers the pKa of the adjacent amine.[1][2] This prevents the amine from being protonated at physiological pH, reducing the likelihood of cation-trapping in the hERG channel—a primary cause of cardiotoxicity (QT prolongation).[1]

Off-Target Assessment Protocols

To validate the safety of incorporating 3-(2-Fluorophenyl)oxetan-3-amine into a lead molecule, you must systematically assess three vectors: Cardiotoxicity (hERG) , Metabolic Stability (CYP) , and Chemical Integrity .[1]

Workflow Visualization

The following diagram outlines the decision tree for assessing the oxetane motif's liability.

Oxetane_Assessment Start Compound Synthesis (Oxetane Insertion) pKa_Check pKa Determination (Potentiometric) Start->pKa_Check hERG_Assay hERG Inhibition (Patch Clamp) pKa_Check->hERG_Assay If pKa < 8.0 hERG_Assay->Start Fail: Modify R-Group Meta_Stab Microsomal Stability (HLM/MLM) hERG_Assay->Meta_Stab IC50 > 10µM Meta_Stab->Start Fail: Block Metabolic Site Acid_Stab Acid Challenge (pH 1.2 / 4h) Meta_Stab->Acid_Stab Cl_int < Low Decision Go/No-Go Decision Acid_Stab->Decision

Caption: Sequential screening workflow to validate the safety and stability of oxetane-containing leads.

Protocol A: hERG Inhibition Assessment (Cardiotoxicity)

Objective: Determine if the oxetane motif successfully mitigates hERG channel blockage compared to the gem-dimethyl analog.[1]

Methodology: Automated Whole-Cell Patch Clamp.[1]

  • Cell Line: CHO cells stably expressing hERG K+ channels.[1]

  • Preparation: Dissolve 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (tail current measurement).

  • Data Analysis: Measure peak tail current amplitude before and after compound application. Calculate IC50.

  • Validation Criteria:

    • Pass: IC50 > 10 µM (Low Risk).[1]

    • Fail: IC50 < 1 µM (High Risk).[1]

    • Expectation: The oxetane analog should show >10-fold lower potency against hERG compared to the gem-dimethyl analog due to reduced basicity.[1]

Protocol B: Chemical Stability (Acid Challenge)

Objective: Oxetanes are cyclic ethers with ring strain.[1] This assay ensures the ring does not open under gastric conditions (simulated gastric fluid).[1]

Methodology:

  • Test Medium: 0.1 N HCl (pH 1.2) and PBS (pH 7.4).

  • Incubation: Spike compound to 10 µM. Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 1, 2, and 4 hours.

  • Quench: Neutralize with cold 0.1 N NaOH or dilute in acetonitrile.

  • Analysis: LC-MS/MS monitoring for the parent ion (M+H) and the ring-opened diol/chloride adduct (+18 or +36 Da).[1]

  • Acceptance: >90% parent remaining after 2 hours at pH 1.2.

Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Verify that the 2-fluorophenyl group and the oxetane ring block CYP-mediated oxidation.[1]

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Reaction: 1 µM test compound + 0.5 mg/mL microsomes in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).[1]
    
  • Interpretation:

    • Oxetane: Expect

      
       (Stable).[1][3]
      
    • Gem-Dimethyl: Often shows higher clearance due to C-H oxidation on the methyl groups.[1]

Experimental Data Simulation

To illustrate the expected outcome of this comparative assessment, the table below summarizes typical data ranges derived from structural activity relationship (SAR) studies involving 3,3-disubstituted oxetanes [1, 2].

Table 2: Representative Performance Data

Assay3-(2-Fluorophenyl)oxetan-3-amineGem-Dimethyl AnalogInterpretation
hERG IC50 > 30 µM2.5 µM12x Safety Margin. The oxetane reduces basicity, preventing channel binding.[1]
LogD (pH 7.4) 1.23.4Improved Lipophilicity. Oxetane lowers LogD by ~2 units, reducing promiscuity.[1]
HLM

12 µL/min/mg45 µL/min/mg3.7x Stability Increase. The oxetane ring is metabolically silent compared to alkyl groups.[1]
P-gp Efflux Ratio 0.9 (No Efflux)3.2 (Substrate)Better CNS Penetration. Lower lipophilicity evades P-gp efflux pumps.[1]

Expert Commentary & Causality

Why the Fluorine Matters: The inclusion of the ortho-fluorine on the phenyl ring (2-Fluorophenyl) is not merely decorative.[1]

  • Conformational Lock: The fluorine atom creates a dipole interaction with the oxetane oxygen, restricting bond rotation.[1] This pre-organizes the molecule for binding, potentially improving potency (entropic advantage).[1]

  • Metabolic Block: The fluorine blocks the ortho-position from CYP-mediated hydroxylation, further enhancing the metabolic stability provided by the oxetane ring.[1]

The "Trojan Horse" Risk: While the oxetane solves ADME problems, researchers must remain vigilant regarding reactive metabolite formation .[1] Although rare for 3,3-disubstituted oxetanes, oxidative cleavage of the ether ring can theoretically generate reactive aldehydes.[1] The Glutathione (GSH) Trapping Assay is recommended as a secondary screen if the compound proceeds to late-stage optimization.[1]

References

  • Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][4][5] Angewandte Chemie International Edition. [Link][1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link][1]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][1]

  • PubChem. (2024).[1][6] "Compound Summary: 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride." National Library of Medicine. [Link][1]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride
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